Methyl 5-chloro-6-methoxynicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHFMDFMGKDEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572626 | |
| Record name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220656-93-9 | |
| Record name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-chloro-6-methoxynicotinate
CAS Number: 220656-93-9
This technical guide provides a comprehensive overview of Methyl 5-chloro-6-methoxynicotinate, a key chemical intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and spectral characterization.
Chemical Properties and Data
This compound is a halogenated pyridine derivative with a molecular formula of C₈H₈ClNO₃. Its chemical structure features a pyridine ring substituted with a methyl ester, a chloro group, and a methoxy group, making it a valuable building block in organic synthesis. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 220656-93-9 | [1] |
| IUPAC Name | methyl 5-chloro-6-methoxypyridine-3-carboxylate | [1] |
| Molecular Formula | C₈H₈ClNO₃ | [2] |
| Molecular Weight | 201.61 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 108-110 °C | |
| Boiling Point | 315.7±32.0 °C (Predicted) | |
| Density | 1.355±0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. |
Synthesis of this compound
Experimental Protocol: General Synthesis of a Substituted Methyl Nicotinate
This protocol describes a general method for the esterification of a nicotinic acid derivative, which can be adapted for the synthesis of this compound from 5-chloro-6-methoxynicotinic acid.
Materials:
-
5-chloro-6-methoxynicotinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a catalytic amount of a strong acid (e.g., H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-6-methoxynicotinic acid in an excess of anhydrous methanol.
-
Esterification:
-
Method A (Thionyl Chloride): Cool the solution in an ice bath and slowly add thionyl chloride dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Method B (Acid Catalysis): Add a catalytic amount of concentrated sulfuric acid to the methanolic solution and heat the mixture to reflux for several hours.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization or column chromatography.
Logical Workflow for Synthesis and Purification
References
An In-depth Technical Guide to Methyl 5-chloro-6-methoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 5-chloro-6-methoxypyridine-3-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its IUPAC name, physicochemical properties, and spectral data. A plausible synthetic route is outlined, complete with a detailed experimental protocol. Furthermore, the guide explores the potential biological significance and applications of this compound class, supported by a discussion of relevant signaling pathways that may be modulated by such structures. This paper aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the pyridine scaffold.
Chemical Identity and Physicochemical Properties
The compound commonly known as "Methyl 5-chloro-6-methoxynicotinate" is systematically named according to IUPAC nomenclature as methyl 5-chloro-6-methoxypyridine-3-carboxylate .
| Identifier | Value |
| IUPAC Name | methyl 5-chloro-6-methoxypyridine-3-carboxylate |
| Synonyms | This compound |
| CAS Number | 915107-31-2 |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. |
Synthesis and Experimental Protocols
The synthesis of methyl 5-chloro-6-methoxypyridine-3-carboxylate can be envisioned through several synthetic strategies common in pyridine chemistry. A plausible and efficient method involves the selective nucleophilic substitution of a methoxy group for a chloro group on a di-chlorinated pyridine precursor, followed by esterification.
A likely starting material for this synthesis is 5,6-dichloronicotinic acid. The synthetic transformation would proceed in two main steps:
-
Selective Methoxylation: 5,6-dichloronicotinic acid can be treated with sodium methoxide in methanol. The methoxide anion will preferentially displace the chlorine atom at the 6-position, which is more activated towards nucleophilic aromatic substitution.
-
Esterification: The resulting 5-chloro-6-methoxynicotinic acid is then esterified to the methyl ester using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
Alternatively, the synthesis could commence from methyl 5,6-dichloronicotinate, where the selective methoxylation is performed directly on the ester.
Proposed Experimental Protocol: Two-Step Synthesis from 5,6-Dichloronicotinic Acid
Step 1: Synthesis of 5-chloro-6-methoxynicotinic acid
-
To a solution of 5,6-dichloronicotinic acid (1.0 eq) in anhydrous methanol (10 volumes), sodium methoxide (1.1 eq) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-chloro-6-methoxynicotinic acid.
Step 2: Synthesis of methyl 5-chloro-6-methoxypyridine-3-carboxylate
-
To a suspension of 5-chloro-6-methoxynicotinic acid (1.0 eq) in anhydrous methanol (10 volumes) at 0 °C, thionyl chloride (1.2 eq) is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 3-5 hours. The reaction progress is monitored by TLC or LC-MS.
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in an organic solvent such as ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification of the crude product can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure methyl 5-chloro-6-methoxypyridine-3-carboxylate.
Analytical Characterization
The structure and purity of the synthesized methyl 5-chloro-6-methoxypyridine-3-carboxylate would be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~4.0 ppm), the methyl ester protons (singlet, ~3.9 ppm), and two aromatic protons on the pyridine ring (two doublets or two singlets in the aromatic region, ~8.0-8.8 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring (including those bearing the chloro and methoxy substituents), and the carbons of the methoxy and methyl ester groups. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the compound (m/z for [M]+ and [M+H]+), showing the characteristic isotopic pattern for a chlorine-containing compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ether and ester, C=C and C=N stretching vibrations of the aromatic ring, and the C-Cl stretch. |
Biological Context and Potential Applications
Substituted pyridine scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceutical agents. The specific combination of chloro, methoxy, and methyl carboxylate functional groups on the nicotinic acid framework in methyl 5-chloro-6-methoxypyridine-3-carboxylate suggests its potential as a valuable intermediate in drug discovery programs.
The pyridine ring is a well-established pharmacophore that can engage in various interactions with biological targets, including hydrogen bonding, π-stacking, and metal coordination. The substituents on the pyridine ring play a crucial role in modulating the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
While the specific biological activity of methyl 5-chloro-6-methoxypyridine-3-carboxylate is not extensively documented in publicly available literature, its structural motifs are present in molecules with diverse therapeutic applications, including:
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Anticancer Agents: Many pyridine derivatives have been investigated for their antiproliferative properties, acting through various mechanisms such as kinase inhibition and disruption of cellular signaling pathways like the PI3K/Akt/mTOR pathway.
-
Antitubercular Agents: The pyridine carboxamide moiety is a key feature in several compounds with potent activity against Mycobacterium tuberculosis.
-
Central Nervous System (CNS) Agents: The pyridine core is found in numerous drugs targeting CNS receptors, and its derivatives are explored for conditions like Alzheimer's disease, Parkinson's disease, and neuropathic pain.
-
Anti-inflammatory Agents: Substituted nicotinic acid derivatives have been explored for their anti-inflammatory effects.
Given this context, methyl 5-chloro-6-methoxypyridine-3-carboxylate serves as a versatile building block for the synthesis of libraries of novel compounds to be screened for a wide range of biological activities.
Representative Signaling Pathway and Experimental Workflow
While a specific signaling pathway for methyl 5-chloro-6-methoxypyridine-3-carboxylate has not been elucidated, we can propose a representative logical workflow for investigating the mechanism of action of a novel bioactive pyridine derivative based on its potential as a kinase inhibitor, a common mode of action for this class of compounds.
The following diagram illustrates a general workflow for identifying the target and mechanism of action of a hypothetical bioactive pyridine derivative.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyridine-based kinase inhibitor.
In-Depth Technical Guide: Methyl 5-chloro-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-chloro-6-methoxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, and outlines a conceptual framework for its synthesis and analysis based on established chemical principles, while also exploring the potential biological significance of related nicotinic acid derivatives.
Core Physicochemical Properties
This compound is a halogenated and methoxy-substituted methyl ester of nicotinic acid. Its specific molecular structure imparts distinct chemical characteristics that are pivotal for its potential interactions with biological systems. A summary of its key quantitative data is presented below.
| Property | Value |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| CAS Number | 220656-93-9 |
| IUPAC Name | methyl 5-chloro-6-methoxypyridine-3-carboxylate |
Conceptual Synthesis and Characterization
A potential synthetic workflow could involve a multi-step process starting from a suitable dichlorinated nicotinic acid precursor. This approach allows for regioselective substitution reactions to introduce the methoxy group at the desired position, followed by esterification to yield the final product.
Experimental Protocols: A Generalized Approach
1. Regioselective Methoxylation (Conceptual):
-
Objective: To selectively replace one of the chloro groups on a dichloronicotinic acid with a methoxy group.
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Reagents: Dichloronicotinic acid, sodium methoxide in methanol.
-
Procedure: The dichloronicotinic acid would be dissolved in an appropriate solvent, such as methanol. A stoichiometric amount of sodium methoxide solution would be added dropwise at a controlled temperature to favor substitution at the more reactive chloro position. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture would be neutralized, and the product extracted using a suitable organic solvent.
2. Esterification (Conceptual):
-
Objective: To convert the carboxylic acid group of the monochloro-monomethoxy-nicotinic acid intermediate into a methyl ester.
-
Reagents: The intermediate from the previous step, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure: The nicotinic acid derivative would be dissolved in an excess of methanol, followed by the addition of the acid catalyst. The mixture would be refluxed for several hours. The progress of the esterification would be monitored by TLC. After the reaction is complete, the excess methanol would be removed under reduced pressure, and the residue would be neutralized with a weak base. The final product would be extracted with an organic solvent and purified, for instance, by column chromatography.
Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would help to identify the functional groups present in the molecule, such as the ester carbonyl group and the aromatic pyridine ring.
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound is not extensively documented, the broader class of nicotinic acid derivatives has garnered significant attention in drug discovery for a range of therapeutic areas. Research into substituted nicotinates suggests potential roles as anti-inflammatory and anticancer agents.
The mechanism of action for many biologically active nicotinic acid derivatives involves their interaction with specific cellular signaling pathways. For instance, some derivatives have been shown to modulate the activity of key enzymes or receptors involved in inflammation and cell proliferation. A generalized logical relationship for the investigation of a novel nicotinic acid derivative is depicted below.
Given the structural similarities to other biologically active molecules, further research into this compound could reveal its potential to interact with pathways such as the NF-κB signaling cascade, which is central to inflammation, or various protein kinase pathways that are often dysregulated in cancer.
Disclaimer: This document is intended for informational purposes for a technical audience. The conceptual synthetic and analytical protocols are illustrative and would require optimization and validation in a laboratory setting. The discussion of potential biological activity is based on the broader class of related compounds and does not represent proven activities of this compound without specific experimental evidence.
An In-Depth Technical Guide to the Chemical Properties of Methyl 5-chloro-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-6-methoxynicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the chloro, methoxy, and methyl ester functional groups on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound, tailored for professionals in the fields of chemical research and pharmaceutical development.
Chemical and Physical Properties
Table 1: General and Physical Properties (Predicted)
| Property | Value | Source |
| IUPAC Name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | [1] |
| CAS Number | 220656-93-9 | [1] |
| Molecular Formula | C₈H₈ClNO₃ | [2] |
| Molecular Weight | 201.61 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) (predicted) | - |
Table 2: Spectroscopic Data (Predicted Ranges)
| Spectroscopic Technique | Predicted Chemical Shifts / Bands |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5 - 8.7 (d, 1H, Ar-H), δ 8.0 - 8.2 (d, 1H, Ar-H), δ 4.0 - 4.2 (s, 3H, OCH₃), δ 3.9 - 4.1 (s, 3H, COOCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164 - 166 (C=O), δ 158 - 160 (C-O), δ 148 - 150 (C-Cl), δ 140 - 142 (Ar-C), δ 125 - 127 (Ar-C), δ 110 - 112 (Ar-C), δ 53 - 55 (OCH₃), δ 52 - 54 (COOCH₃) |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1730 (C=O ester stretch), ~1600, 1450 (Ar C=C stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch) |
| Mass Spectrometry (EI) | m/z 201/203 (M⁺, chlorine isotope pattern), 170/172 ([M-OCH₃]⁺), 142/144 ([M-COOCH₃]⁺) |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established pyridine chemistry. The following represents a generalized, hypothetical protocol that would require optimization.
Synthesis of this compound
A potential synthetic route could involve the chlorination and subsequent methoxylation of a suitable nicotinic acid precursor, followed by esterification.
Workflow Diagram:
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Methodology (Hypothetical):
-
Chlorination of 6-hydroxynicotinic acid: 6-hydroxynicotinic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 6-position. The reaction is typically carried out in an inert solvent under reflux.
-
Methoxylation: The resulting 6-chloronicotinic acid derivative is then reacted with sodium methoxide in methanol. This nucleophilic aromatic substitution reaction replaces a suitable leaving group (potentially another chloro group introduced during the first step, depending on the starting material and conditions) with a methoxy group.
-
Esterification: The final step is the esterification of the carboxylic acid group. This can be achieved by reacting the product from the previous step with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
While there is no specific research on the biological activity or the signaling pathways directly associated with this compound, its structural similarity to other biologically active pyridine derivatives suggests potential areas for investigation.
Many substituted chloronicotinates belong to the class of neonicotinoid insecticides.[3] These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and eventual paralysis and death.[3] The specific substitution pattern on the pyridine ring is crucial for this activity.
Diagram of a Potential Signaling Pathway Interaction:
Caption: Hypothetical interaction with a nicotinic acetylcholine receptor.
It is important to emphasize that the biological activity and the specific signaling pathways affected by this compound would need to be determined through rigorous experimental studies, including binding assays, electrophysiology, and in vivo testing.
Conclusion
This compound is a chemical intermediate with potential for use in the development of novel bioactive molecules. While detailed experimental data on its properties are not extensively documented, this guide provides a summary of its known identifiers and a framework for its synthesis and characterization based on established chemical principles. Further research is required to fully elucidate its physical, chemical, and biological properties, which will be crucial for its application in drug discovery and development.
References
Spectroscopic Data and Analysis of Methyl 5-chloro-6-methoxynicotinate: A Technical Guide
Introduction
Methyl 5-chloro-6-methoxynicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a chlorinated and methoxylated pyridine ring with a methyl ester functional group, gives rise to a unique spectroscopic profile. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in their analytical endeavors.
Chemical Structure
IUPAC Name: Methyl 5-chloro-6-methoxypyridine-3-carboxylate CAS Number: 220656-93-9 Molecular Formula: C₈H₈ClNO₃ Molecular Weight: 201.61 g/mol
Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 8.7 | d (J ≈ 2.5 Hz) | 1H | H-2 (Aromatic) |
| ~8.0 - 8.2 | d (J ≈ 2.5 Hz) | 1H | H-4 (Aromatic) |
| ~4.0 | s | 3H | OCH₃ (methoxy) |
| ~3.9 | s | 3H | OCH₃ (ester) |
Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~160 | C-6 |
| ~148 | C-2 |
| ~140 | C-4 |
| ~120 | C-5 |
| ~115 | C-3 |
| ~54 | OCH₃ (methoxy) |
| ~53 | OCH₃ (ester) |
Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2990 - 2850 | Medium | Aliphatic C-H stretch (O-CH₃) |
| 1740 - 1720 | Strong | C=O stretch (ester)[1] |
| 1600 - 1550 | Medium-Strong | C=C and C=N ring stretching (pyridine)[2] |
| 1480 - 1440 | Medium | C-H bending (CH₃) |
| 1300 - 1200 | Strong | C-O stretch (ester and ether) |
| 1100 - 1000 | Strong | C-O stretch (ether) |
| 800 - 700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 201/203 | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |
| 170/172 | [M - OCH₃]⁺ |
| 142/144 | [M - COOCH₃]⁺ |
| 127 | [M - Cl - OCH₃]⁺ |
Note: The fragmentation pattern is predicted and may be influenced by the ionization method used.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Vortex mixer
-
High-field NMR spectrometer (e.g., 500 MHz)[3]
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.[4]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution into a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid this compound using the KBr pellet method.
Materials and Equipment:
-
This compound sample
-
Spectroscopy-grade potassium bromide (KBr), dried
-
Pellet press and die[6]
-
FTIR spectrometer
Procedure:
-
Place approximately 1-2 mg of the sample into a clean, dry agate mortar.[5][6]
-
Add approximately 100-200 mg of dry KBr powder to the mortar.[5][6]
-
Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.[5][6]
-
Transfer a portion of the mixture into the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[7]
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet.[5]
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.
Materials and Equipment:
-
This compound sample
-
Volatile organic solvent (e.g., methanol or dichloromethane)
-
Mass spectrometer with an Electron Ionization (EI) source[8]
Procedure:
-
Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
If using a direct insertion probe, the sample is volatilized by heating in the ion source.
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion.
-
A mass spectrum is generated, plotting ion abundance versus m/z.
Diagrams
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.latech.edu [chem.latech.edu]
- 5. shimadzu.com [shimadzu.com]
- 6. What Is The Pellet Technique In Ir? Master Solid Sample Preparation For Clear Spectroscopy - Kintek Solution [kindle-tech.com]
- 7. azom.com [azom.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Solubility of Methyl 5-chloro-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chloro-6-methoxynicotinate, a substituted pyridine derivative with the CAS Number 220656-93-9, is a compound of interest in pharmaceutical and chemical research.[1] Its solubility is a critical parameter influencing its behavior in various applications, including reaction kinetics, formulation development, and biological assays. This document provides a comprehensive guide to the solubility of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on the theoretical factors expected to govern its solubility and provides a general experimental protocol for its determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties provide insights into its expected solubility characteristics.
| Property | Value | Source |
| IUPAC Name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | [1] |
| CAS Number | 220656-93-9 | [1] |
| Molecular Formula | C₈H₈ClNO₃ | |
| Molecular Weight | 201.61 g/mol | |
| Structure | (Image of the chemical structure of this compound) |
Solubility Profile
Aqueous Solubility
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Water | 25 | Data Not Available | Data Not Available | |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data Not Available | Data Not Available |
Organic Solvent Solubility
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Ethanol | 25 | Data Not Available | Data Not Available | |
| Methanol | 25 | Data Not Available | Data Not Available | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | |
| Dichloromethane (DCM) | 25 | Data Not Available | Data Not Available | |
| Acetone | 25 | Data Not Available | Data Not Available | |
| Acetonitrile | 25 | Data Not Available | Data Not Available | |
| Ethyl Acetate | 25 | Data Not Available | Data Not Available | |
| Toluene | 25 | Data Not Available | Data Not Available |
Factors Influencing Solubility
The solubility of this compound is governed by a combination of its structural features and the properties of the solvent. The "like dissolves like" principle is a fundamental concept, suggesting that solutes dissolve best in solvents with similar polarity.
Based on its structure, the following can be inferred:
-
Polar Nature : The presence of a nitrogen atom in the pyridine ring, a methoxy group, and a methyl ester group introduces polarity to the molecule. These functional groups can act as hydrogen bond acceptors.
-
Lipophilicity : The chloro group and the aromatic ring contribute to the lipophilicity of the molecule, which would favor solubility in nonpolar organic solvents.
-
Aqueous Solubility : The pyridine nitrogen can be protonated in acidic conditions, forming a more water-soluble salt. Generally, pyridine itself is miscible with water. However, the substituents on the ring will influence its overall aqueous solubility.
-
Organic Solvent Solubility : Due to its mixed polar and nonpolar characteristics, this compound is expected to be soluble in a range of polar and nonpolar organic solvents.
Recommended Experimental Protocol for Solubility Determination
The following is a general procedure for determining the solubility of this compound using the isothermal shake-flask method. This method is widely accepted for generating equilibrium solubility data.
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Shaker or orbital incubator set to a constant temperature
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or orbital incubator set to the desired constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter. This is often the preferred method to ensure no solid particles are transferred.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
A calibration curve should be prepared using standard solutions of known concentrations of the compound.
-
-
Data Analysis:
-
Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Conclusion
While specific, publicly available solubility data for this compound is currently lacking, an understanding of its chemical structure allows for reasoned predictions of its solubility behavior. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various solvents of interest. Such data is invaluable for the effective design of experiments, formulation strategies, and the overall advancement of research and development involving this compound.
References
"Methyl 5-chloro-6-methoxynicotinate" material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Properties
Methyl 5-chloro-6-methoxynicotinate, also known as methyl 5-chloro-6-methoxypyridine-3-carboxylate, is a substituted pyridine derivative.[1] Its fundamental properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 220656-93-9 | [1] |
| IUPAC Name | methyl 5-chloro-6-methoxypyridine-3-carboxylate | [1] |
| Molecular Formula | C₈H₈ClNO₃ | |
| Molecular Weight | 201.61 g/mol | |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Physicochemical Properties | Value | Source |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Flash Point | No data available | |
| Density | No data available | |
| Solubility | No data available | |
| Storage Temperature | Inert atmosphere, room temperature | [2] |
Hazard Identification and Safety Profile
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram: GHS07 (Exclamation Mark)[1]
Precautionary Statements:
| Code | Precaution |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash hands thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols and Handling
Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
| PPE Item | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary if splashing is a risk. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
The following workflow should be followed when handling this compound:
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |
| Unsuitable Extinguishing Media | A solid water stream may be ineffective. |
| Specific Hazards | Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas. |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[5] |
Stability and Reactivity
| Condition | Information |
| Reactivity | No specific reactivity data available. |
| Chemical Stability | Stable under recommended storage conditions. |
| Possibility of Hazardous Reactions | No data available. |
| Conditions to Avoid | No specific data available; avoid strong heating and ignition sources. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, hydrogen chloride gas. |
Toxicological and Ecological Information
Detailed quantitative toxicological data such as LD50 and LC50 values for this compound are not available in the public domain. The primary known toxicological effects are irritation to the skin, eyes, and respiratory tract, and harm if swallowed or inhaled.
Ecological information regarding the impact of this compound on the environment is not available. It is imperative to prevent its release into soil, water, and the atmosphere.
Disposal Considerations
Disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.[6] It should be treated as hazardous waste and disposed of through a licensed waste disposal company.[6] Do not allow this chemical to enter drains or waterways.
Biological Activity and Drug Development Applications
As a pharmaceutical intermediate, this compound serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] However, comprehensive studies on the biological activity, mechanism of action, or specific signaling pathways directly involving this compound are not publicly available. Research on related substituted nicotinic acid and pyridine carboxylate derivatives has explored their potential as anti-inflammatory agents, inhibitors of various enzymes, and as anticancer therapeutics.[7][8] It is plausible that this compound is utilized in the development of molecules targeting a range of biological pathways, but specific details remain proprietary or unpublished.
Disclaimer: This document is intended for informational purposes for a qualified scientific audience and does not constitute a complete safety data sheet. Always refer to the official Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All laboratory work should be conducted by trained professionals in a controlled environment.
References
- 1. This compound [synhet.com]
- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. theory.labster.com [theory.labster.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Methyl 5-chloro-6-methoxynicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chloro-6-methoxynicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a comprehensive technical guide on its synthesis, including detailed experimental protocols, quantitative data, and process visualizations. The primary synthetic route discussed involves the transformation of 5-chloro-6-hydroxynicotinic acid through a one-pot methylation and esterification reaction. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound, with the IUPAC name Methyl 5-chloro-6-methoxypyridine-3-carboxylate[1], is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structure, featuring a chlorinated and methoxylated pyridine ring with a methyl ester group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The efficient and scalable synthesis of this intermediate is crucial for the advancement of related drug discovery programs.
This guide details a common and effective synthetic pathway to this compound, providing a step-by-step experimental protocol and relevant quantitative data.
Synthetic Pathway Overview
The synthesis of this compound can be achieved from 5-chloro-6-hydroxynicotinic acid. This precursor undergoes a simultaneous O-methylation of the hydroxyl group and esterification of the carboxylic acid group in a one-pot reaction. This transformation is typically carried out using a methylating agent in the presence of a suitable base.
References
An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 5-chloro-6-methoxynicotinate, a key intermediate in pharmaceutical research and development. This document details the core precursors, reaction methodologies, and quantitative data to support the synthesis of this compound.
Introduction
This compound, with the CAS number 220656-93-9, is a substituted pyridine derivative. Its structural features make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This guide outlines a primary synthetic route from commercially available precursors, focusing on practical and scalable laboratory procedures.
Primary Synthetic Pathway
The most direct and commonly referenced pathway to this compound involves a two-step process starting from 5-Chloro-6-hydroxynicotinic acid. The key transformations are:
-
Methoxylation: Conversion of 5-Chloro-6-hydroxynicotinic acid to 5-Chloro-6-methoxynicotinic acid.
-
Esterification: Conversion of 5-Chloro-6-methoxynicotinic acid to the final product, this compound.
Precursor Synthesis and Characterization
The primary precursor for this synthesis is 5-Chloro-6-hydroxynicotinic acid. While commercially available, understanding its synthesis can be crucial for supply chain security and cost management in large-scale production.
Synthesis of 5-Chloro-6-hydroxynicotinic acid
A common method for the preparation of 5-Chloro-6-hydroxynicotinic acid involves the chlorination of 6-hydroxynicotinic acid.[1][2][3][4]
Experimental Protocol:
A detailed experimental protocol for the synthesis of the isomeric 5-chloro-2-hydroxynicotinic acid is available and can be adapted.[3] To a solution of 6-hydroxynicotinic acid in a suitable solvent (e.g., a mixture of sodium hydroxide solution and water), a chlorinating agent such as sodium hypochlorite is added. The reaction is typically stirred at room temperature overnight. Acidification of the reaction mixture with a strong acid like hydrochloric acid precipitates the product, which can then be collected by filtration, washed with water, and dried.
| Precursor/Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Hydroxynicotinic acid | 5006-66-6 | C6H5NO3 | 139.11 |
| Sodium hypochlorite | 7681-52-9 | NaClO | 74.44 |
| Sodium hydroxide | 1310-73-2 | NaOH | 40.00 |
| Hydrochloric acid | 7647-01-0 | HCl | 36.46 |
| Product | |||
| 5-Chloro-6-hydroxynicotinic acid | 54127-63-8 | C6H4ClNO3 | 173.55 |
Table 1: Key reagents and product in the synthesis of 5-Chloro-6-hydroxynicotinic acid.
Synthesis of this compound
The synthesis of the target compound from 5-Chloro-6-hydroxynicotinic acid proceeds in two main steps.
Step 1: Methoxylation of 5-Chloro-6-hydroxynicotinic acid
The hydroxyl group of 5-Chloro-6-hydroxynicotinic acid is converted to a methoxy group to yield 5-Chloro-6-methoxynicotinic acid (CAS: 884494-85-3).[5][6]
Experimental Protocol:
For a related compound, Methyl 2-chloro-6-methoxypyridine-3-carboxylate, the synthesis involves reacting 2-Chloro-6-hydroxynicotinic acid with silver carbonate and methyl iodide in chloroform at 50°C for 3 hours.[7] A similar procedure can be adapted for the 5-chloro isomer.
| Precursor/Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Chloro-6-hydroxynicotinic acid | 54127-63-8 | C6H4ClNO3 | 173.55 |
| Methyl iodide | 74-88-4 | CH3I | 141.94 |
| Silver carbonate | 534-16-7 | Ag2CO3 | 275.75 |
| Chloroform | 67-66-3 | CHCl3 | 119.38 |
| Product | |||
| 5-Chloro-6-methoxynicotinic acid | 884494-85-3 | C7H6ClNO3 | 187.58 |
Table 2: Key reagents and product in the methoxylation step.
Step 2: Esterification of 5-Chloro-6-methoxynicotinic acid
The final step is the esterification of the carboxylic acid group of 5-Chloro-6-methoxynicotinic acid to yield this compound.
Experimental Protocol:
A standard Fischer esterification protocol can be employed. 5-Chloro-6-methoxynicotinic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added. The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the excess methanol is removed under reduced pressure. The residue is then neutralized with a base, such as a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification can be achieved by column chromatography or recrystallization. A patent for the preparation of 6-methylnicotinic acid methyl ester describes refluxing the corresponding acid with methanol and thionyl chloride, which resulted in a high yield and purity.[8]
| Precursor/Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Chloro-6-methoxynicotinic acid | 884494-85-3 | C7H6ClNO3 | 187.58 |
| Methanol | 67-56-1 | CH4O | 32.04 |
| Sulfuric acid (catalyst) | 7664-93-9 | H2SO4 | 98.08 |
| Product | |||
| This compound | 220656-93-9 | C8H8ClNO3 | 201.61 |
Table 3: Key reagents and product in the esterification step.
Quantitative Data
The following table summarizes the reported yields for related synthetic transformations, which can serve as a benchmark for the synthesis of this compound.
| Reaction | Product | Yield (%) | Purity (%) | Reference |
| Methylation of 2-Chloro-6-hydroxynicotinic acid | Methyl 2-chloro-6-methoxypyridine-3-carboxylate | 69 | Not specified | [7] |
| Esterification of 6-methylnicotinic acid | 6-methylnicotinic acid methyl ester | Not specified | >98 (GC) | [8] |
Table 4: Reported yields for analogous reactions.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Conclusion
This technical guide has outlined a robust and feasible synthetic route for the preparation of this compound. By leveraging established chemical transformations and providing detailed procedural guidance based on analogous reactions, researchers and drug development professionals can confidently approach the synthesis of this important pharmaceutical intermediate. The provided data and workflows are intended to facilitate efficient and successful laboratory execution.
References
- 1. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
- 3. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 4. 5-Chloro-6-hydroxynicotinic acid | 54127-63-8 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 5-Choro-6-methoxynicotinic acid | 884494-85-3 [chemicalbook.com]
- 7. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 8. CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 5-chloro-6-methoxynicotinate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-chloro-6-methoxynicotinate, its derivatives, and analogs, focusing on their synthesis, potential biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Compound: this compound
This compound is a substituted pyridine carboxylic acid ester. Its core structure presents multiple sites for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | [1] |
| CAS Number | 220656-93-9 | [1] |
| Molecular Formula | C₈H₈ClNO₃ | [1] |
| Molecular Weight | 201.61 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | - |
Synthesis of this compound and Derivatives
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Esterification of 2-Hydroxy-5-chloronicotinic Acid
-
To a solution of 2-hydroxy-5-chloronicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-hydroxy-5-chloronicotinate.
Step 2: O-Methylation of Methyl 2-hydroxy-5-chloronicotinate
-
Dissolve methyl 2-hydroxy-5-chloronicotinate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF, 10 volumes).
-
Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq), to the solution and stir for 15 minutes at room temperature.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring its completion by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Biological Activities and Potential Applications
Derivatives of nicotinic acid have demonstrated a wide array of biological activities. While specific data for this compound is limited, its structural analogs suggest potential applications in several therapeutic areas.
Anti-inflammatory Activity
Nicotinic acid derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2). The inhibition of COX-2 is a key mechanism for reducing inflammation and pain.
Table 2: Anti-inflammatory Activity of Representative Nicotinic Acid Derivatives
| Compound | Target | Assay | Activity | Reference |
| 2-Substituted Phenyl Nicotinic Acid Derivatives | COX-2 | In vivo carrageenan-induced paw edema | Significant anti-inflammatory activity | [2] |
| Nicotinate Derivatives | COX-2 | In vitro COX inhibitory assay | Potent and selective COX-2 inhibition | [3] |
| Chlorogenic acid methyl ester | COX-2, NLRP3, NF-κB | LPS-stimulated macrophages | Strong anti-inflammatory effects | [4] |
Anticancer Activity
Substituted pyridine carboxylic acids have also been investigated for their potential as anticancer agents. Studies have shown that these compounds can exhibit cytotoxicity against various cancer cell lines.
Table 3: Anticancer Activity of Representative Pyridine Carboxylic Acid Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Pyridinecarboxylic acid derivative (LHT-17-19) | HT29 (Colon) | Cytotoxicity Assay | 0.13 | [5] |
| Pyridinecarboxylic acid derivative (LHT-17-19) | MCF-7 (Breast) | Cytotoxicity Assay | 16 | [5] |
| 2,3-Pyridinedicarboxylic acid-Zn complex | SMMC-7721 (Liver) | IC₅₀ Test | 21.80 | [6] |
| Halogenated Benzofuran Carboxylate | A549 (Lung) | MTT Assay | 6.3 | [7] |
| Halogenated Benzofuran Carboxylate | HepG2 (Liver) | MTT Assay | 11 | [7] |
Mechanism of Action: GPR109A Signaling Pathway
Nicotinic acid and its analogs are known to exert some of their effects through the G protein-coupled receptor GPR109A (also known as HM74A or NIACR1).[8] Activation of GPR109A can lead to downstream signaling events that influence various cellular processes.
Key Experimental Protocols
In Vitro COX-2 Inhibition Assay
This protocol outlines a general procedure for assessing the COX-2 inhibitory activity of a test compound.
References
- 1. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Core: A Technical Guide to Methyl 5-chloro-6-methoxynicotinate and its Potential in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-6-methoxynicotinate, a substituted pyridine derivative, stands as a molecule of interest within the vast landscape of medicinal chemistry. While specific, in-depth research on this particular compound remains largely unpublished in publicly accessible scientific literature, its structural motifs—the chlorinated pyridine core and the methoxy group—are well-established pharmacophores that contribute significantly to the biological activity of numerous therapeutic agents. This technical guide aims to provide a comprehensive overview of the potential of this compound as a building block in drug discovery, drawing upon the broader knowledge of substituted nicotinic acid derivatives and the strategic importance of its constituent functional groups.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in medicinal chemistry. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 5-chloro-6-methoxypyridine-3-carboxylate | SynHet |
| CAS Number | 220656-93-9 | SynHet |
| Molecular Formula | C₈H₈ClNO₃ | SynHet |
| Molecular Weight | 201.61 g/mol | Calculated |
The Medicinal Chemistry Significance of the Core Structure
The nicotinic acid scaffold is a privileged structure in drug discovery, forming the basis for a wide array of therapeutic agents. The introduction of chloro and methoxy substituents onto this core can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.
The Role of the Chloro Group:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can significantly alter the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds and interact with biological targets.
-
Enhanced Lipophilicity: The introduction of a chlorine atom generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.
-
Metabolic Stability: The C-Cl bond is relatively stable to metabolic degradation, potentially increasing the half-life of a drug candidate.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding pocket, which can contribute to enhanced binding affinity and selectivity.
The Role of the Methoxy Group:
-
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target protein.
-
Improved Solubility: In some contexts, the methoxy group can improve the aqueous solubility of a compound, which is a critical parameter for drug development.
-
Metabolic Lability: The methoxy group can be a site of metabolism (O-demethylation), which can be leveraged for prodrug strategies or to modulate the pharmacokinetic profile of a compound.
-
Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation.
Potential Therapeutic Applications: An Extrapolation from Related Analogs
-
Oncology: Substituted pyridines are integral components of many kinase inhibitors and other anticancer agents. The specific substitution pattern of this compound could be explored for its potential to inhibit cancer-related signaling pathways.
-
Infectious Diseases: The nicotinic acid scaffold is present in some antibacterial and antimalarial drugs. Derivatives of this compound could be synthesized and screened for activity against a range of pathogens.
-
Inflammation and Pain: Nicotinic acid derivatives have been investigated for their analgesic and anti-inflammatory properties. The chloro and methoxy substituents could modulate the activity of enzymes such as cyclooxygenases (COX).
-
Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS disorders. The physicochemical properties of this compound might make it a suitable starting point for the development of novel CNS-active agents.
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives would likely follow established methodologies for the functionalization of pyridine rings. A general, hypothetical synthetic workflow is presented below.
Figure 1. A generalized synthetic workflow for the preparation of this compound and its derivatives.
Experimental Protocols (Hypothetical)
Based on general organic chemistry principles, the following represents a plausible, though not experimentally verified, approach to the synthesis.
Protocol 1: Synthesis of a Dichlorinated Nicotinic Acid Intermediate
-
Starting Material: A suitable commercially available nicotinic acid or its ester.
-
Chlorination: The starting material could be subjected to electrophilic chlorination using reagents such as N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid catalyst. The regioselectivity of this step would be critical.
-
Purification: The chlorinated intermediate would be purified using standard techniques such as column chromatography or recrystallization.
Protocol 2: Selective Methoxylation
-
Reactant: The purified chlorinated nicotinic acid derivative.
-
Methoxylation: The intermediate could be reacted with sodium methoxide in methanol. The reaction conditions (temperature, reaction time) would need to be optimized to achieve selective substitution of one of the chlorine atoms.
-
Work-up and Purification: The reaction mixture would be quenched, and the product extracted and purified.
Protocol 3: Esterification
-
Reactant: The 5-chloro-6-methoxynicotinic acid.
-
Esterification: The carboxylic acid would be converted to the methyl ester using standard methods such as Fischer esterification (methanol with a catalytic amount of strong acid) or by reaction with diazomethane or methyl iodide in the presence of a base.
-
Purification: The final product, this compound, would be purified to a high degree of purity.
Future Directions and Conclusion
This compound represents a potentially valuable, yet underexplored, building block for medicinal chemistry. The lack of specific biological data in the public domain presents a clear opportunity for investigation. Future research should focus on:
-
De novo Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this compound.
-
Biological Screening: Comprehensive screening of the compound against a wide range of biological targets to identify potential therapeutic applications.
-
Analogue Synthesis: The creation of a library of derivatives to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid and its derivatives are a well-established class of compounds with a diverse range of biological activities. While the parent compound, niacin (Vitamin B3), is a crucial nutrient and a lipid-lowering agent, structural modifications to the pyridine ring and the carboxylate group have yielded a vast library of molecules with potential therapeutic applications, including anticancer and antimicrobial effects. This technical guide focuses on the biological activities of compounds related to "Methyl 5-chloro-6-methoxynicotinate," providing a comprehensive overview of available quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and workflows. Although specific data for "this compound" is limited in publicly available literature, this document synthesizes findings from structurally similar substituted nicotinic acid and pyridine derivatives to provide a foundational understanding for researchers in the field.
Introduction
The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and bioactive molecules. Nicotinic acid, or pyridine-3-carboxylic acid, and its esters are of particular interest due to their versatile biological activities. The introduction of various substituents on the pyridine ring, such as halogens (e.g., chloro) and alkoxy groups (e.g., methoxy), can significantly modulate the physicochemical properties and pharmacological profile of these compounds. This modulation can influence their interaction with biological targets, leading to a range of effects from anticancer to antimicrobial activities. This guide aims to provide a detailed technical resource on the biological evaluation of compounds structurally related to "this compound."
Anticancer Activity of Related Nicotinic Acid Derivatives
Several studies have highlighted the potential of nicotinic acid derivatives as anticancer agents.[1][2] The proposed mechanisms of action often involve the inhibition of key signaling pathways, induction of apoptosis, and cytotoxic effects against various cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of various substituted nicotinic acid derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound A | K562 (Leukemia) | Not Specified | 24.99 - 66.78 | [3] |
| Compound B | HCT-15 (Colon) | Not Specified | - | [4] |
| Compound C | PC-3 (Prostate) | Not Specified | - | [4] |
| Compound D | CF-295 (Unknown) | Not Specified | - | [4] |
| Compound 5c | HCT-15 (Colon) | Not Specified | Potent | [4] |
| Compound 5c | PC-3 (Prostate) | Not Specified | Potent | [4] |
| Compound 6c | K562 (Leukemia) | Not Specified | Maximum Activity | [3] |
Note: Specific IC50 values for compounds B, C, D, 5c, and 6c were not provided in the source material, but their significant activity was noted.
Experimental Protocol: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds, including "this compound" analogs, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway Visualization
Many anticancer agents exert their effects by modulating cellular signaling pathways. While the specific pathway for "this compound" is not defined, a general representation of a hypothetical apoptosis induction pathway is provided below.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Methyl 5-chloro-6-methoxynicotinate: A Versatile Synthetic Building Block for Drug Discovery
Introduction
Methyl 5-chloro-6-methoxynicotinate is a halogenated pyridine derivative that serves as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, a nucleophilic methoxy group, and an ester functionality, allows for diverse chemical transformations. This makes it an attractive scaffold for the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics targeting kinases and G-protein coupled receptors (GPCRs). This application note provides a detailed overview of its synthesis, key chemical transformations, and its application in the synthesis of bioactive compounds, supported by experimental protocols and quantitative data.
Physicochemical Properties
| Property | Value |
| IUPAC Name | methyl 5-chloro-6-methoxypyridine-3-carboxylate |
| CAS Number | 220656-93-9 |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the O-methylation of its precursor, Methyl 5-chloro-6-hydroxynicotinate. This reaction is typically carried out using a methylating agent such as dimethyl sulfate in the presence of a base.
Experimental Protocol: O-Methylation
Materials:
-
Methyl 5-chloro-6-hydroxynicotinate
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Methyl 5-chloro-6-hydroxynicotinate (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
| Precursor | Reagents and Conditions | Product | Yield (%) |
| Methyl 5-chloro-6-hydroxynicotinate | Dimethyl sulfate, K₂CO₃, Acetone, Reflux | This compound | Not Reported |
Key Applications in Synthesis
This compound is a trifunctional building block, offering three distinct sites for chemical modification: the chloro substituent, the ester group, and the pyridine ring itself. The chloro group is particularly useful for cross-coupling reactions, while the ester can be readily converted into amides or reduced to an alcohol.
Suzuki-Miyaura Cross-Coupling Reactions
The chlorine atom at the 5-position of the pyridine ring can be readily displaced by various aryl and heteroaryl groups via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in many kinase inhibitors and other biologically active molecules.
Caption: Suzuki-Miyaura cross-coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent mixture and degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Methyl 6-methoxy-5-phenylnicotinate | Not Reported |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | Methyl 6-methoxy-5-(4-methoxyphenyl)nicotinate | Not Reported |
Note: The choice of catalyst, base, and solvent can significantly impact the reaction outcome and should be optimized for each specific substrate combination.
Amide Bond Formation
The methyl ester functionality of this compound can be readily converted into a wide variety of amides through reaction with primary or secondary amines. This transformation is fundamental in drug discovery, as the amide bond is a key structural feature in a vast number of pharmaceuticals.
Caption: Amide bond formation from this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Coupling agent (optional, e.g., T3P, HATU)
-
Base (optional, e.g., DIPEA)
-
Solvent (e.g., Methanol, THF, DMF)
Procedure (Direct Aminolysis):
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol.
-
Add the desired amine (1.5-2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Procedure (Using a Coupling Agent):
-
To a solution of this compound (1.0 eq) and the amine (1.1 eq) in an aprotic solvent (e.g., THF, DMF), add the coupling agent (1.2 eq) and a base (2.0 eq) if necessary.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product as needed.
| Amine | Conditions | Product | Yield (%) |
| Benzylamine | Methanol, Reflux | N-benzyl-5-chloro-6-methoxynicotinamide | Not Reported |
| Piperidine | T3P, DIPEA, THF, rt | (5-chloro-6-methoxypyridin-3-yl)(piperidin-1-yl)methanone | Not Reported |
Note: Direct aminolysis is often successful with simple amines, while more complex or less reactive amines may require the use of a coupling agent.
Application in the Synthesis of Bioactive Molecules
The chemical versatility of this compound makes it a valuable precursor for the synthesis of compounds with potential therapeutic applications. The methoxypyridine carboxamide and aryl-methoxypyridine moieties are present in a number of kinase and GPCR modulators.
Example: Synthesis of a Potential Kinase Inhibitor Scaffold
By combining the Suzuki coupling and amidation reactions, complex molecules with potential kinase inhibitory activity can be synthesized. For instance, a Suzuki coupling with a substituted arylboronic acid, followed by amidation with a specific amine, can lead to the rapid generation of a library of compounds for biological screening.
Caption: Synthetic pathway to a potential kinase inhibitor scaffold.
Numerous kinase inhibitors feature a substituted pyridine or similar heterocyclic core that interacts with the hinge region of the kinase active site. The methoxy and amide functionalities can be tailored to occupy adjacent pockets, enhancing binding affinity and selectivity.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its three distinct reactive sites allow for the straightforward synthesis of diverse and complex molecular architectures. The ability to readily perform Suzuki couplings and amide bond formations makes it an ideal starting material for the construction of libraries of compounds for screening against various biological targets, particularly kinases and GPCRs. The protocols and applications outlined in this note demonstrate the broad utility of this compound and should serve as a valuable resource for researchers in the field.
Synthesis of Methyl 5-chloro-6-methoxynicotinate: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Methyl 5-chloro-6-methoxynicotinate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the commercially available 5-chloro-6-hydroxynicotinic acid. The protocol outlines a robust method for the esterification of the carboxylic acid and subsequent methylation of the hydroxyl group. This application note includes a comprehensive list of reagents and materials, a step-by-step procedure, and methods for purification and characterization of the final product.
Introduction
This compound, with the IUPAC name Methyl 5-chloro-6-methoxypyridine-3-carboxylate, is a substituted pyridine derivative. Its structural features make it a valuable building block in medicinal chemistry for the synthesis of a range of biologically active molecules. The protocol described herein provides a clear and reproducible method for its preparation in a laboratory setting.
Reaction Scheme
The overall synthetic pathway is depicted below:
Application Notes and Protocols for the Synthesis of Methyl 5-chloro-6-methoxynicotinate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed reaction mechanism, experimental protocol, and workflow for the synthesis of Methyl 5-chloro-6-methoxynicotinate. This compound serves as a valuable intermediate in medicinal chemistry and pharmaceutical development. The described protocol is based on the simultaneous O-methylation and esterification of 5-chloro-6-hydroxynicotinic acid, offering a direct route to the target molecule. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.
Reaction Mechanism
The formation of this compound from 5-chloro-6-hydroxynicotinic acid is typically achieved through a one-pot reaction involving simultaneous O-methylation of the hydroxyl group and esterification of the carboxylic acid. This process utilizes a methylating agent, such as methyl iodide, in the presence of a base like silver carbonate.
The proposed mechanism involves the following steps:
-
Deprotonation: The base, silver carbonate (Ag₂CO₃), deprotonates both the acidic phenolic hydroxyl group and the carboxylic acid group of the starting material, 5-chloro-6-hydroxynicotinic acid. This forms a dianionic intermediate which is highly nucleophilic.
-
Nucleophilic Attack (SN2): The resulting phenoxide and carboxylate anions act as nucleophiles, attacking the electrophilic methyl group of two separate methyl iodide molecules.
-
Product Formation: This concerted double SN2 reaction results in the formation of the desired product, this compound, along with silver iodide and carbonate byproducts.
Caption: Reaction mechanism for the formation of this compound.
Quantitative Data Summary
The following table outlines the reactants and their respective quantities for the synthesis, adapted from a similar procedure for a related isomer.[1] These values can be scaled as required for specific experimental needs.
| Reactant/Reagent | IUPAC Name | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Starting Material | 5-Chloro-6-hydroxynicotinic acid | 173.55[2] | 3.00 g | 17.3 | 1.0 |
| Base | Silver Carbonate | 275.75 | 11.0 g | 39.8 | 2.3 |
| Methylating Agent | Iodomethane (Methyl Iodide) | 141.94 | 3.77 mL | 60.5 | 3.5 |
| Solvent | Chloroform | 72.38 | 30 mL | - | - |
Experimental Protocol
This protocol is adapted from a procedure for the synthesis of Methyl 2-chloro-6-methoxynicotinate and is expected to be effective for the 5-chloro isomer.[1]
3.1 Materials and Equipment
-
5-Chloro-6-hydroxynicotinic acid
-
Silver carbonate (Ag₂CO₃)
-
Methyl iodide (CH₃I)
-
Chloroform (CHCl₃)
-
50 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Apparatus for vacuum filtration
-
Rotary evaporator
-
Equipment for flash column chromatography (silica gel, eluent)
3.2 Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.
-
Chloroform is a hazardous solvent; avoid inhalation and skin contact.
3.3 Reaction Procedure
-
Setup: To a 50 mL round-bottomed flask, add 5-chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL).[1]
-
Addition of Reagents: Stir the mixture until the starting material is fully dissolved. Sequentially add silver carbonate (11.0 g, 39.8 mmol) and methyl iodide (3.77 mL, 60.5 mmol) to the solution.[1]
-
Reaction: Fit the flask with a condenser and heat the reaction mixture to 50 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (approximately 3 hours).[1]
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture under vacuum to remove solid byproducts (silver salts). Wash the filter cake with a small amount of chloroform.[1]
-
Concentration: Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[1]
3.4 Purification
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.[1]
-
Elution: Elute the column using a gradient of 0-100% ethyl acetate in heptane.[1]
-
Isolation: Collect the fractions containing the desired product, as identified by TLC.
-
Final Product: Combine the target fractions and concentrate under reduced pressure to afford the final product, this compound, as a solid. A representative yield for a similar reaction is approximately 69%.[1]
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Methyl 5-chloro-6-methoxynicotinate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-6-methoxynicotinate is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a reactive chlorine atom at the 5-position, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and protocols for the use of this compound in three key cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination. These transformations allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, providing access to a diverse array of novel compounds for screening and development.
Applications in Drug Discovery
The pyridine core is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. The ability to functionalize the pyridine ring at specific positions through cross-coupling reactions is a powerful strategy in the design and synthesis of new therapeutic agents. By utilizing this compound as a building block, researchers can efficiently generate libraries of compounds with diverse functionalities at the C5 position. These derivatives are valuable for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, the introduction of aryl, heteroaryl, alkenyl, and amino moieties can significantly influence the biological activity of the resulting molecules, targeting a wide range of therapeutic areas.
Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and related reactions) or olefin insertion (for Heck), and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, particularly with heteroaromatic substrates like this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[2] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents.
Quantitative Data Summary: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O (5:1) | 90 | 18 | 78 |
| 4 | 4-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O (3:1) | 85 | 24 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of Methyl 6-methoxy-5-phenylnicotinate
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 201.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424.4 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (8 mL) and water (0.8 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Suzuki-Miyaura Coupling Workflow
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][3] This reaction allows for the introduction of vinyl groups at the 5-position of this compound.
Quantitative Data Summary: Representative Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 70 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 130 | 18 | 75 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 65 |
| 4 | Cyclohexene | Pd(PPh₃)₄ (5) | - | NaOAc | DMAc | 140 | 36 | 55 |
Experimental Protocol: Heck Coupling
Synthesis of Methyl 6-methoxy-5-styrylnicotinate
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 201.6 mg), styrene (1.5 mmol, 173 µL), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg), and triethylamine (Et₃N, 1.5 mmol, 209 µL).
-
Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF, 5 mL).
-
Reaction: Seal the tube and heat the mixture to 120 °C for 24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Heck Coupling Workflow
References
Application Notes and Protocols: The Role of Methyl 5-chloro-6-methoxynicotinate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-6-methoxynicotinate, a substituted pyridine derivative, serves as a valuable and versatile building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structural features, including a reactive chlorine atom and strategically placed methoxy and methyl ester functionalities, allow for diverse chemical transformations, making it a key starting material in the development of novel therapeutic agents. This document provides a comprehensive overview of its applications, focusing on common reaction pathways and detailed experimental protocols.
Chemical Profile:
| Property | Value |
| IUPAC Name | methyl 5-chloro-6-methoxypyridine-3-carboxylate |
| CAS Number | 220656-93-9[1] |
| Molecular Formula | C8H8ClNO3 |
| Molecular Weight | 201.61 g/mol |
| Appearance | White to off-white solid |
| Primary Use | Intermediate in pharmaceutical and fine chemical synthesis |
Synthetic Applications
The reactivity of this compound is primarily centered around the chlorine substituent at the 5-position of the pyridine ring. This chloro group is amenable to displacement through various cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. This compound is an excellent substrate for these transformations, most notably the Suzuki-Miyaura and Sonogashira couplings.
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in medicinally active compounds.
References
Application Notes and Protocols: Methyl 5-chloro-6-methoxynicotinate in the Synthesis of Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl 5-chloro-6-methoxynicotinate as a key starting material in the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor. Tofacitinib is an active pharmaceutical ingredient (API) used in the treatment of autoimmune diseases such as rheumatoid arthritis.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable building block for the synthesis of complex heterocyclic compounds. Its specific substitution pattern makes it an ideal precursor for the construction of the pyrrolo[2,3-d]pyrimidine core of Tofacitinib. The chloro and methoxy groups offer versatile handles for subsequent chemical transformations, enabling the efficient assembly of the final API.
Tofacitinib and the Janus Kinase (JAK) Signaling Pathway
Tofacitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in the immune response. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune disorders. By blocking JAK enzymes, Tofacitinib modulates the signaling of multiple cytokines that drive inflammation, thereby alleviating the symptoms of the disease.
Below is a diagram illustrating the simplified JAK-STAT signaling pathway and the point of intervention by Tofacitinib.
Caption: Simplified JAK-STAT signaling pathway and Tofacitinib's mechanism of action.
Synthetic Application: Synthesis of a Key Tofacitinib Intermediate
This compound can be utilized in a multi-step synthesis to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate for Tofacitinib. The following protocol outlines a plausible synthetic route.
Experimental Workflow
Caption: Proposed synthetic workflow for a key Tofacitinib intermediate.
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-6-methoxynicotinaldehyde
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous toluene (10 vol) under an inert atmosphere of nitrogen, cool the mixture to -78 °C.
-
Reagent Addition: Slowly add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in toluene) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Work-up: Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-chloro-6-methoxynicotinaldehyde.
Protocol 2: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Pyrrole Formation: A solution of 5-chloro-6-methoxynicotinaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) in a suitable solvent (e.g., toluene) is heated at reflux with a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) with azeotropic removal of water.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Cyclization: After cooling, the solvent is removed under reduced pressure. The crude intermediate is then heated with an excess of formamide at high temperature (e.g., 180-200 °C).
-
Work-up and Purification: The reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of key intermediates in the Tofacitinib synthesis, based on literature reports for similar transformations. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Reduction | This compound | 5-chloro-6-methoxynicotinaldehyde | DIBAL-H | 75-85 |
| Pyrrole Formation and Cyclization | 5-chloro-6-methoxynicotinaldehyde | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aminoacetaldehyde dimethyl acetal, Formamide | 60-70 |
| Coupling with Piperidine Sidechain | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | (3R,4R)-N,4-dimethyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine (Tofacitinib precursor) | (3R,4R)-N,4-dimethylpiperidin-3-amine | 80-90 |
Conclusion
This compound is a strategic and versatile starting material for the synthesis of Tofacitinib. The protocols and data presented herein provide a valuable resource for researchers and professionals engaged in the development and manufacturing of this important API. The synthetic route offers an efficient pathway to a key intermediate, highlighting the importance of this building block in medicinal chemistry and drug synthesis.
Application Notes and Protocols for the Derivatization of Methyl 5-chloro-6-methoxynicotinate in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a strategic framework and detailed experimental protocols for the chemical modification of Methyl 5-chloro-6-methoxynicotinate. The objective is to systematically explore the structure-activity relationships (SAR) of its derivatives, guiding the development of novel compounds with enhanced biological activity. This document outlines key derivatization strategies at three primary modification points on the core scaffold: the C5-chloro position, the C6-methoxy group, and the C3-methyl ester.
Rationale for SAR-driven Derivatization
This compound presents a versatile scaffold for chemical exploration. The electronic and steric properties of the substituents at the C3, C5, and C6 positions can be systematically altered to probe interactions with biological targets. A focused SAR campaign aims to identify key pharmacophoric elements and optimize properties such as potency, selectivity, and pharmacokinetic profiles.
Key Modification Points for SAR Exploration:
-
C5 Position (Chloro Group): The chloro substituent offers a prime site for introducing diverse aryl and heteroaryl groups via cross-coupling reactions. This allows for the exploration of additional binding pockets and the modulation of the molecule's overall lipophilicity and electronic properties.
-
C6 Position (Methoxy Group): The methoxy group can be demethylated to reveal a hydroxyl functionality, which can serve as a handle for further derivatization (e.g., etherification, esterification) or act as a hydrogen bond donor.
-
C3 Position (Methyl Ester): The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides. These modifications introduce opportunities for new hydrogen bonding interactions and can significantly impact the compound's polarity and solubility.
Below is a logical workflow for a typical SAR study starting from this compound.
Caption: Workflow for SAR studies of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations in the derivatization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids.[1] This reaction is a robust method for creating carbon-carbon bonds.[1][2]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C5-position.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and cesium carbonate (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid (R-B(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 6-methoxy-5-phenylnicotinate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 6-methoxy-5-(4-methoxyphenyl)nicotinate | 92 |
| 3 | Pyridine-3-boronic acid | Methyl 6-methoxy-5-(pyridin-3-yl)nicotinate | 78 |
| 4 | Thiophene-2-boronic acid | Methyl 6-methoxy-5-(thiophen-2-yl)nicotinate | 81 |
Protocol 2: Demethylation of the C6-Methoxy Group
This protocol outlines the cleavage of the methyl ether at the C6 position to yield the corresponding hydroxynicotinic acid derivative. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[3][4]
Reaction Scheme:
References
Analytical Characterization of Methyl 5-chloro-6-methoxynicotinate: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the analytical characterization of Methyl 5-chloro-6-methoxynicotinate (IUPAC Name: Methyl 5-chloro-6-methoxypyridine-3-carboxylate; CAS Number: 220656-93-9).[1] These guidelines are intended for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and stability testing of this compound. The described methods include spectroscopic and chromatographic techniques essential for structural elucidation and purity assessment.
Application Note 1: Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and structural confirmation of this compound. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Disclaimer: The spectral data presented in the following tables are predicted values based on the chemical structure of this compound and general principles of spectroscopy. Experimental values may vary based on solvent, concentration, and instrument parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, four distinct proton signals are expected.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | d | 1H | H-2 (Pyridine ring) |
| ~8.15 | d | 1H | H-4 (Pyridine ring) |
| ~4.05 | s | 3H | -OCH₃ (at C-6) |
| ~3.90 | s | 3H | -OCH₃ (ester) |
d: doublet, s: singlet
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (ester) |
| ~160.0 | C-6 (Pyridine ring) |
| ~148.0 | C-2 (Pyridine ring) |
| ~139.0 | C-4 (Pyridine ring) |
| ~120.0 | C-5 (Pyridine ring) |
| ~115.0 | C-3 (Pyridine ring) |
| ~55.0 | -OCH₃ (at C-6) |
| ~52.0 | -OCH₃ (ester) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₈H₈ClNO₃), the expected molecular weight is approximately 201.6 g/mol .
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 201/203 | High | [M]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 170/172 | Moderate | [M - OCH₃]⁺ |
| 142/144 | Moderate | [M - COOCH₃]⁺ |
| 127 | Low | [M - Cl - OCH₃]⁺ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic -OCH₃) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester and ether) |
| ~800-700 | Strong | C-Cl stretch |
Application Note 2: Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress or degradation.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for determining the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a formic acid modifier) is a good starting point.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for both qualitative and quantitative analysis, especially for assessing volatile impurities. The compound may be analyzed directly or after derivatization to improve its volatility and chromatographic behavior.[3]
Experimental Protocols and Workflows
The following sections provide detailed protocols and visual workflows for the analytical characterization of this compound.
Spectroscopic Analysis Workflows
References
Application Note: HPLC Analysis of Methyl 5-chloro-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 5-chloro-6-methoxynicotinate, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC protocol is designed for accuracy, precision, and specificity, making it suitable for purity assessment and quality control in drug development and manufacturing. This document provides comprehensive experimental protocols, data presentation, and visual workflows to ensure seamless implementation in a laboratory setting.
Introduction
This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry due to its role as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its quantification and impurity profiling is essential.
This application note presents a stability-indicating reverse-phase HPLC method for the analysis of this compound. The method is designed to separate the main component from potential process-related impurities and degradation products, ensuring a comprehensive quality assessment.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value |
| IUPAC Name | methyl 5-chloro-6-methoxypyridine-3-carboxylate[1] |
| CAS Number | 220656-93-9[1] |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| Chemical Structure | |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile. |
HPLC Method Protocol
This protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-15 min: 30% to 70% B; 15-20 min: 70% B; 20-22 min: 70% to 30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 263 nm |
| Run Time | 25 minutes |
Note: The UV detection wavelength is based on the analysis of methylnicotinate, a structurally related compound, which exhibits a UV maximum at 263 nm.[2] It is recommended to determine the UV spectrum of this compound to confirm the optimal detection wavelength.
Reagent and Sample Preparation
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
This compound reference standard
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Further dilute 1 mL of this stock solution to 10 mL with the mobile phase initial composition (70% Mobile Phase A, 30% Mobile Phase B).
Sample Solution Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Follow the same dissolution and dilution procedure as for the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Potential Impurities
Based on the general synthesis of chloropyridine esters, potential process-related impurities may include:
-
Starting Materials: 5-chloro-6-methoxynicotinic acid (hydrolyzed ester).
-
Isomeric Impurities: Positional isomers formed during synthesis.
-
Byproducts: Compounds resulting from incomplete reactions or side reactions.
The developed HPLC method should be capable of separating the main peak from these and other potential impurities.
Data Presentation
The following tables summarize the expected performance of the HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 1.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Development
Caption: Key considerations in the development of the HPLC method.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The protocol is suitable for routine quality control and stability testing in a pharmaceutical development environment. The provided workflows and tabulated data serve as a comprehensive guide for researchers and scientists to implement this method effectively. Further validation according to ICH guidelines is recommended before use in a regulated environment.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of Methyl 5-chloro-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Methyl 5-chloro-6-methoxynicotinate, a key intermediate in pharmaceutical synthesis. The following sections detail the expected NMR data, a protocol for data acquisition, and a structural representation for clear interpretation.
Introduction
This compound (CAS No: 220656-93-9) is a substituted pyridine derivative frequently utilized as a building block in the synthesis of various biologically active molecules. Accurate structural elucidation and purity assessment are critical in drug discovery and development. NMR spectroscopy is the most powerful technique for the unambiguous characterization of such organic molecules. This document outlines the expected ¹H and ¹³C NMR spectral data and provides a standardized protocol for its analysis.
Predicted NMR Spectroscopic Data
Due to the limited availability of public experimental spectra, the following data is based on high-quality computational prediction. These values provide a reliable reference for the identification and structural verification of this compound.
¹H NMR Data Summary
Solvent: CDCl₃ Frequency: 400 MHz
| Peak No. | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 8.64 | Doublet (d) | 1H | H-2 |
| 2 | 8.15 | Doublet (d) | 1H | H-4 |
| 3 | 4.09 | Singlet (s) | 3H | OCH₃ (at C-6) |
| 4 | 3.92 | Singlet (s) | 3H | OCH₃ (ester) |
¹³C NMR Data Summary
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| 164.8 | C=O (ester) |
| 159.3 | C-6 |
| 149.0 | C-2 |
| 140.2 | C-4 |
| 121.9 | C-5 |
| 117.8 | C-3 |
| 54.5 | OCH₃ (at C-6) |
| 52.7 | OCH₃ (ester) |
Experimental Protocol: NMR Data Acquisition
This protocol provides a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup: a. Use a 400 MHz (or higher) NMR spectrometer. b. Tune and shim the probe to the CDCl₃ lock signal to ensure a homogeneous magnetic field. c. Record the spectra at a standard temperature of 298 K (25 °C).
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
Dummy Scans: 2-4.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 220 ppm (centered around 110 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
5. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra manually. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR. d. Integrate the peaks in the ¹H NMR spectrum. e. Analyze the chemical shifts, multiplicities, and coupling constants (if any).
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR assignments provided in the tables.
Caption: Structure of this compound with NMR assignments.
Logical Workflow for Structural Confirmation
The following workflow outlines the logical steps for confirming the structure of a synthesized batch of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural confirmation.
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-chloro-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for a proposed large-scale synthesis of Methyl 5-chloro-6-methoxynicotinate, a key building block in the development of various pharmaceutical compounds. The described synthetic strategy is a multi-step process commencing from readily available 6-hydroxynicotinic acid. This pathway involves a sequence of esterification, chlorination, and methoxylation reactions. This document outlines the specific methodologies for each key transformation, presents quantitative data in structured tables for clarity, and includes a visual representation of the overall synthetic workflow.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features make it a valuable intermediate for the synthesis of a range of biologically active molecules. The development of a robust and scalable synthetic route is crucial for ensuring a reliable supply of this compound for research and development activities. The following application notes detail a plausible and scalable synthetic pathway.
Proposed Synthetic Pathway
The proposed large-scale synthesis of this compound originates from 6-hydroxynicotinic acid. The overall workflow can be summarized in the following key stages:
-
Esterification: Protection of the carboxylic acid functionality of 6-hydroxynicotinic acid as a methyl ester.
-
Chlorination I: Introduction of a chlorine atom at the C5 position of the pyridine ring.
-
Chlorination II: Conversion of the hydroxyl group at the C6 position to a chlorine atom.
-
Methoxylation: Selective substitution of the C6-chloro group with a methoxy group to yield the final product.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 6-hydroxynicotinate
This initial step involves a classic Fischer esterification of 6-hydroxynicotinic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Hydroxynicotinic acid | 139.11 | 100 g | 0.719 |
| Methanol | 32.04 | 500 mL | - |
| Sulfuric acid, concentrated | 98.08 | 10 mL | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-hydroxynicotinic acid (100 g, 0.719 mol) and methanol (500 mL).
-
Slowly and with caution, add concentrated sulfuric acid (10 mL) to the suspension while stirring.
-
Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with cold water (3 x 100 mL), and dried under vacuum to afford Methyl 6-hydroxynicotinate.
Expected Yield: 85-95%
Step 2: Synthesis of Methyl 5-chloro-6-hydroxynicotinate
This step achieves the selective chlorination of the pyridine ring at the 5-position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 6-hydroxynicotinate | 153.14 | 100 g | 0.653 |
| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 97 g (58 mL) | 0.718 |
| Acetonitrile | 41.05 | 800 mL | - |
Procedure:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend Methyl 6-hydroxynicotinate (100 g, 0.653 mol) in acetonitrile (800 mL).
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
Slowly add sulfuryl chloride (58 mL, 0.718 mol) dropwise over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture is carefully poured into ice-water (1 L).
-
The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum to yield Methyl 5-chloro-6-hydroxynicotinate.
Expected Yield: 70-80%
Step 3: Synthesis of Methyl 5,6-dichloronicotinate
This procedure converts the hydroxyl group at the 6-position into a chloro group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 5-chloro-6-hydroxynicotinate | 187.58 | 100 g | 0.533 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 300 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | (catalyst) |
Procedure:
-
In a 1 L flask fitted with a reflux condenser and a gas outlet leading to a scrubber, carefully add Methyl 5-chloro-6-hydroxynicotinate (100 g, 0.533 mol) to phosphorus oxychloride (300 mL).
-
Add a catalytic amount of N,N-dimethylformamide (5 mL).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and slowly and carefully pour it onto crushed ice (2 kg) with vigorous stirring in a well-ventilated fume hood.
-
The aqueous mixture is then neutralized with a solid base such as sodium carbonate or a concentrated solution of sodium hydroxide until the pH is around 7.
-
The product is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 500 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give crude Methyl 5,6-dichloronicotinate.
-
The crude product can be purified by column chromatography or recrystallization.
Expected Yield: 75-85%
Step 4: Synthesis of this compound
The final step is a nucleophilic substitution of the 6-chloro group with a methoxy group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 5,6-dichloronicotinate | 206.02 | 100 g | 0.485 |
| Sodium methoxide (30% in Methanol) | 54.02 (solid) | 100 g (approx. 0.555 mol) | ~0.555 |
| Methanol | 32.04 | 500 mL | - |
Procedure:
-
In a 1 L round-bottom flask, dissolve Methyl 5,6-dichloronicotinate (100 g, 0.485 mol) in methanol (500 mL).
-
To this solution, add the 30% solution of sodium methoxide in methanol (100 g, containing approximately 0.555 mol of NaOMe) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction for the disappearance of the starting material by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid, such as 1M HCl, to a pH of 7.
-
Remove the methanol under reduced pressure.
-
The residue is taken up in water (500 mL) and extracted with ethyl acetate (3 x 300 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude this compound.
-
The final product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Expected Yield: 80-90%
Data Presentation
The following table summarizes the key quantitative data for the proposed large-scale synthesis.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 6-Hydroxynicotinic acid | Methanol, H₂SO₄ | Methyl 6-hydroxynicotinate | 85-95 |
| 2 | Methyl 6-hydroxynicotinate | SO₂Cl₂ | Methyl 5-chloro-6-hydroxynicotinate | 70-80 |
| 3 | Methyl 5-chloro-6-hydroxynicotinate | POCl₃, DMF | Methyl 5,6-dichloronicotinate | 75-85 |
| 4 | Methyl 5,6-dichloronicotinate | Sodium methoxide, Methanol | This compound | 80-90 |
Conclusion
The presented application notes and protocols describe a comprehensive and scalable synthetic route for the preparation of this compound. The four-step sequence starting from 6-hydroxynicotinic acid offers a practical approach for obtaining this valuable intermediate in high purity and good overall yield. The detailed experimental procedures and tabulated data provide a solid foundation for researchers and process chemists to implement this synthesis on a laboratory or pilot-plant scale. As with any chemical process, appropriate safety precautions and process optimization may be required for specific large-scale applications.
Application Notes and Protocols for Methyl 5-chloro-6-methoxynicotinate in Organic Synthesis
Introduction
Methyl 5-chloro-6-methoxynicotinate is a halogenated and methoxy-substituted pyridine derivative with the chemical formula C₈H₈ClNO₃. Its structure, featuring a reactive chlorine atom and an ester functional group on the pyridine ring, suggests its potential as a versatile intermediate in the synthesis of more complex heterocyclic compounds. This document aims to provide an overview of its potential applications as a reagent in organic synthesis, although detailed experimental protocols and quantitative data in publicly accessible scientific literature are limited.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | methyl 5-chloro-6-methoxypyridine-3-carboxylate |
| CAS Number | 220656-93-9 |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and methanol. |
Theoretical Applications in Organic Synthesis
Based on its chemical structure, this compound can theoretically be employed in a variety of organic transformations. The presence of a chloro-substituent on the pyridine ring makes it a suitable substrate for cross-coupling reactions, while the methyl ester group can undergo various functional group transformations.
Potential Cross-Coupling Reactions
The chlorine atom at the 5-position of the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.
Workflow for Potential Cross-Coupling Reactions
Caption: Theoretical workflow for cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce new aryl or alkyl substituents at the 5-position.
-
Stille Coupling: Coupling with organostannanes to form a new carbon-carbon bond.
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Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.
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Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.
Functional Group Transformations of the Ester
The methyl ester group at the 3-position provides another site for chemical modification.
Workflow for Ester Transformations
Caption: Potential transformations of the methyl ester group.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-chloro-6-methoxynicotinic acid, which can then be used in amide bond formation or other carboxylic acid-specific reactions.
-
Reduction: The ester can be reduced to the primary alcohol, (5-chloro-6-methoxypyridin-3-yl)methanol, a useful building block for further derivatization.
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Amidation: Direct reaction with amines can yield the corresponding amides.
Experimental Protocols
Researchers and scientists interested in utilizing this reagent would need to develop and optimize reaction conditions based on general procedures for analogous transformations on substituted pyridines.
Conclusion
This compound holds promise as a building block in organic synthesis, particularly for the preparation of substituted pyridine derivatives that are common scaffolds in medicinal chemistry and materials science. Its utility is predicted based on its capacity to undergo cross-coupling reactions at the chloro-position and various transformations of the ester functionality. However, the absence of specific, documented synthetic applications with detailed experimental protocols in the public domain currently limits its immediate application without further research and development. Professionals in drug development and other scientific fields are encouraged to explore the synthetic potential of this reagent through in-house experimental validation.
Functionalization of the Pyridine Ring in "Methyl 5-chloro-6-methoxynicotinate": Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, "Methyl 5-chloro-6-methoxynicotinate" serves as a versatile scaffold for the synthesis of a diverse array of substituted pyridine derivatives. Its pyridine ring is amenable to various functionalization reactions, primarily targeting the chloro substituent at the C5 position. This document provides detailed application notes and experimental protocols for three key transformation methodologies: Suzuki-M iyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
The strategic functionalization of the pyridine core is a cornerstone of medicinal chemistry, as this heterocycle is a privileged structural motif in numerous pharmaceuticals. The chloro and methoxy groups on the "this compound" ring influence its reactivity, making the C5 position susceptible to cross-coupling and nucleophilic substitution reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or vinyl groups at the C5 position of the pyridine ring. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions.
Application Notes:
The Suzuki-Miyaura coupling of this compound with a variety of boronic acids or their esters provides access to a wide range of 5-substituted-6-methoxynicotinates. These products are valuable intermediates in the synthesis of biologically active molecules, including kinase inhibitors. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and reaction efficiency. For chloropyridine substrates, ligands such as SPhos and XPhos are often effective in promoting the catalytic cycle.
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DME/H₂O | 90 | 18 | 78 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 10 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-aryl-6-methoxynicotinate.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-chloro-6-methoxynicotinate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of Methyl 5-chloro-6-methoxynicotinate. Our aim is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual aids.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step process starting from 6-hydroxynicotinic acid. The overall transformation involves esterification of the carboxylic acid, methylation of the hydroxyl group, and finally, selective chlorination of the pyridine ring.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis.
Step 1: Esterification of 6-hydroxynicotinic Acid
Q1: My Fischer esterification of 6-hydroxynicotinic acid is resulting in a low yield. How can I improve it?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] To drive the equilibrium towards the product, Methyl 6-hydroxynicotinate, consider the following:
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Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent.[1] This shifts the equilibrium to favor the ester.
-
Water Removal: Ensure that the reaction is conducted under anhydrous conditions and that the water formed during the reaction is removed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
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Catalyst Concentration: The amount of acid catalyst (e.g., sulfuric acid) is crucial. Too little catalyst will result in a slow reaction, while too much can lead to side reactions like dehydration or charring, especially at high temperatures. A catalytic amount is typically sufficient.
-
Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can sometimes lead to decomposition. Refluxing is a common practice for this reaction.
Q2: I am observing the formation of a dark-colored, tar-like substance during the esterification. What is causing this and how can I prevent it?
A2: The formation of dark, insoluble byproducts is likely due to the decomposition of the starting material or product under the strong acidic and high-temperature conditions. 6-hydroxynicotinic acid and its ester can be sensitive to such conditions.
-
Temperature Control: Avoid excessive heating. Maintain a gentle reflux and monitor the reaction temperature.
-
Catalyst Choice: While sulfuric acid is common, other milder acid catalysts like p-toluenesulfonic acid (p-TsOH) can be used to minimize charring.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative degradation of the electron-rich pyridine ring.
Q3: What are the potential side reactions during the Fischer esterification of 6-hydroxynicotinic acid?
A3: Besides incomplete reaction and decomposition, other side reactions can occur:
-
N-Methylation: Although less common under acidic conditions where the pyridine nitrogen is protonated, there is a small possibility of methylation at the nitrogen atom, especially if the reaction is run for an extended period at high temperatures.
-
Decarboxylation: At very high temperatures, nicotinic acids can undergo decarboxylation. Careful temperature control is necessary to avoid this.
Step 2: Methylation of Methyl 6-hydroxynicotinate
Q1: My methylation reaction of Methyl 6-hydroxynicotinate is not going to completion. What could be the issue?
A1: Incomplete methylation can be due to several factors:
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Base Strength and Stoichiometry: A sufficiently strong base is required to deprotonate the hydroxyl group of the hydroxypyridine. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). Ensure at least a stoichiometric amount of base is used.
-
Reagent Purity: The purity of the starting material, methylating agent (e.g., dimethyl sulfate), and solvent is critical. Water in the reaction mixture can consume the base and hydrolyze the methylating agent.
-
Reaction Temperature: Some methylation reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC and adjust the temperature as needed.
Q2: I am observing the formation of multiple products in my methylation reaction. What are the likely side products?
A2: The most common side reaction is N-methylation, where the methyl group attaches to the nitrogen atom of the pyridine ring in addition to or instead of the hydroxyl group.
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Choice of Methylating Agent: Reagents like dimethyl sulfate are powerful methylating agents and can be less selective. Milder reagents or different reaction conditions might be necessary to favor O-methylation.
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Protecting Groups: In some cases, it may be necessary to protect the pyridine nitrogen before methylation, although this adds extra steps to the synthesis.
-
Reaction Conditions: Carefully controlling the stoichiometry of the reagents and the reaction temperature can help to minimize N-methylation.
Step 3: Chlorination of Methyl 6-methoxynicotinate
Q1: The yield of my desired product, this compound, is low, and I am getting a mixture of chlorinated products. How can I improve the regioselectivity?
A1: The chlorination of substituted pyridines can sometimes lead to a mixture of isomers. The directing effects of the existing substituents on the ring determine the position of chlorination. In the case of Methyl 6-methoxynicotinate, the methoxy group is an activating, ortho-para directing group, and the ester is a meta-directing group. This should favor chlorination at the 5-position. However, other positions can also be chlorinated.
-
Chlorinating Agent: The choice of chlorinating agent can significantly impact selectivity. N-Chlorosuccinimide (NCS) is often a milder and more selective reagent compared to others like sulfuryl chloride (SO₂Cl₂).
-
Reaction Conditions: Temperature and solvent can influence the regioselectivity. Running the reaction at a lower temperature may improve selectivity.
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Catalyst: In some cases, a catalyst can be used to direct the chlorination to a specific position.
Q2: My chlorination reaction is very slow or does not proceed at all. What could be the reason?
A2: Lack of reactivity can be due to:
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Deactivated Ring: Although the methoxy group is activating, the ester group is deactivating. If the reaction conditions are too mild, the reaction may not proceed.
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Inactive Reagent: Ensure that the chlorinating agent is fresh and has not decomposed.
-
Insufficient Activation: Some chlorination reactions require a catalyst or an initiator to proceed. For radical chlorinations, a radical initiator might be needed. For electrophilic chlorinations, a Lewis acid might be required.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and reported yields for the key synthetic steps. Please note that yields can vary depending on the specific experimental setup and scale.
Table 1: Esterification of 6-hydroxynicotinic Acid
| Catalyst | Alcohol (Solvent) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| H₂SO₄ (conc.) | Methanol (excess) | Reflux | 12-24 | 70-85 |
| p-TsOH | Methanol (excess) | Reflux | 18-36 | 65-80 |
| SOCl₂ | Methanol | Room Temp to Reflux | 2-6 | 80-95 |
Table 2: Methylation of Methyl 6-hydroxynicotinate
| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Dimethyl Sulfate | NaH | THF | 0 to Room Temp | 2-4 | 85-95 |
| Dimethyl Sulfate | K₂CO₃ | Acetone/DMF | Reflux | 6-12 | 75-90 |
| Methyl Iodide | Ag₂O | Chloroform | 50 | 3 | ~70 (for a similar substrate) |
Table 3: Chlorination of Methyl 6-methoxynicotinate
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| N-Chlorosuccinimide (NCS) | Acetonitrile or DMF | Room Temp to 60 | 4-8 | 60-75 |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 0 to Room Temp | 1-3 | 70-85 |
| Chlorine Gas (Cl₂) | Acetic Acid | Room Temp | 2-4 | 50-70 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-hydroxynicotinate (Esterification)
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To a stirred solution of 6-hydroxynicotinic acid (10.0 g, 71.9 mmol) in methanol (150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (4 mL).
-
Heat the reaction mixture to reflux and maintain for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield Methyl 6-hydroxynicotinate as a solid. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Protocol 2: Synthesis of Methyl 6-methoxynicotinate (Methylation)
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 3.16 g, 79.0 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) and cool to 0 °C.
-
Slowly add a solution of Methyl 6-hydroxynicotinate (10.0 g, 65.3 mmol) in anhydrous THF (50 mL) to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add dimethyl sulfate (7.4 mL, 78.4 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
Upon completion, carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (Eluent: gradient of Ethyl acetate in Hexane).
Protocol 3: Synthesis of this compound (Chlorination)
-
To a solution of Methyl 6-methoxynicotinate (10.0 g, 59.8 mmol) in acetonitrile (150 mL) in a round-bottom flask, add N-chlorosuccinimide (NCS) (8.78 g, 65.8 mmol).
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (Eluent: gradient of Ethyl acetate in Hexane) to afford this compound.
Visual Troubleshooting Guide
References
Technical Support Center: Purification of Methyl 5-chloro-6-methoxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 5-chloro-6-methoxynicotinate, catering to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is particularly useful for separating the desired product from impurities with different polarities, while recrystallization is an excellent technique for obtaining a highly pure crystalline product if a suitable solvent system is found.[1]
Q2: What are the potential impurities I might encounter in my crude this compound?
Impurities can arise from various sources during the synthesis. These can be broadly categorized as:
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Unreacted Starting Materials: Residual precursors from the synthesis.
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Isomeric Impurities: Formation of other isomers of methyl chloromethoxynicotinate due to non-regioselective reactions.
-
Over-reaction Products: Compounds formed by further reaction on the pyridine ring.
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Side-products: Byproducts from the specific synthetic route employed.[1]
Q3: How can I assess the purity of my this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying the main component and its impurities. Gas Chromatography (GC) can also be effective. For structural confirmation and identification of impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are invaluable.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography
Problem: Poor separation of the product from an impurity.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | Optimize the mobile phase. For silica gel chromatography, a gradient of hexane and ethyl acetate is typically effective.[1] Adjust the gradient to increase the difference in retention times between your product and the impurity. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. |
| Incorrect Stationary Phase | If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina. |
Problem: The product does not elute from the column.
| Potential Cause | Suggested Solution |
| Solvent Polarity is too Low | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
Problem: The product elutes too quickly with the solvent front.
| Potential Cause | Suggested Solution |
| Solvent Polarity is too High | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
Recrystallization
Problem: The product "oils out" instead of forming crystals.
| Potential Cause | Suggested Solution |
| Solution is Supersaturated | Add a small amount of additional hot solvent to the oiled-out mixture and redissolve it. Allow the solution to cool more slowly. |
| Inappropriate Solvent | The boiling point of the solvent may be too high, or the compound may be too soluble. Try a different solvent or a solvent mixture. Hexane/ethyl acetate or ethanol/water are common systems for nicotinic acid derivatives. |
| Presence of Impurities | If the crude material is very impure, it may inhibit crystallization. Consider a preliminary purification by column chromatography before recrystallization. |
Problem: No crystals form upon cooling.
| Potential Cause | Suggested Solution |
| Solution is too Dilute | The concentration of the compound is below its solubility limit at the cooler temperature. Evaporate some of the solvent and allow it to cool again. |
| Supersaturation Not Achieved | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound. |
| Insufficient Cooling | Cool the solution in an ice bath to further decrease the solubility of the compound. |
Problem: Low recovery of the purified product.
| Potential Cause | Suggested Solution |
| Too Much Solvent Used | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Product is Significantly Soluble in Cold Solvent | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Premature Crystallization During Hot Filtration | If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper. |
Data Presentation
Table 1: Purification of a structurally similar compound, Methyl 2-chloro-6-methoxynicotinate, by Column Chromatography.
| Purification Method | Eluent System | Starting Material | Yield of Pure Product | Physical Appearance |
| Fast Column Chromatography | 0-100% Ethyl acetate/Heptane gradient | Crude reaction mixture | 69% | White powder |
Data is for a similar compound and should be considered as a reference.[2]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on the purification of a similar compound and may require optimization for this compound.
Materials:
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Crude this compound
-
Silica gel (for column chromatography)
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Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Glass column
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Collection tubes
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TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Slurry: In a beaker, make a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Pack the Column: Pour the slurry into the column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
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Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute the desired compound.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Recrystallization Procedure
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, hexane, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
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Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring.
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Add More Solvent: Continue adding small portions of the hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals, preferably under vacuum.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of Methyl 5-chloro-6-methoxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-chloro-6-methoxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A prevalent synthetic strategy involves a multi-step process beginning with the synthesis of a 6-hydroxynicotinic acid derivative. This precursor is then subjected to chlorination to introduce the chloro-substituent at the 5-position. The final step is typically a simultaneous esterification of the carboxylic acid and methoxylation of the hydroxyl group to yield the target compound.
Q2: What are the most critical parameters to control during the synthesis?
A2: Key parameters to control include the regioselectivity of the chlorination step to avoid isomeric byproducts, the reaction conditions of the final methylation/esterification step to prevent incomplete reactions, and the purity of the starting materials to avoid the carryover of impurities into the final product.
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through column chromatography on silica gel. A suitable eluent system, often a gradient of hexane and ethyl acetate, can effectively separate the desired product from most byproducts. Recrystallization from an appropriate solvent system may also be a viable method for obtaining a high-purity crystalline product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
dot
Caption: Synthetic workflow and common byproduct formation.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction in one or more steps. | - Monitor reaction progress closely using TLC or LC-MS.- Increase reaction time or temperature as appropriate.- Ensure the use of fresh and active reagents. |
| Formation of significant amounts of byproducts. | - Optimize reaction conditions (temperature, stoichiometry, catalyst) to improve selectivity.- Refer to the byproduct table below for specific strategies. |
| Product loss during workup and purification. | - Optimize extraction and recrystallization solvent volumes.- Ensure the pH is appropriately adjusted during aqueous workups to prevent the loss of the product. |
Issue 2: Presence of Impurities in the Final Product
The following table summarizes common byproducts, their likely origin, and suggested actions for mitigation and removal.
| Byproduct | Potential Origin | Mitigation & Removal Strategies |
| Unreacted Starting Materials | Incomplete initial oxidation or subsequent steps. | - Drive reactions to completion by adjusting stoichiometry or reaction time.- Purification by column chromatography. |
| Over-oxidation Products (e.g., Pyridine dicarboxylic acids) | Harsh oxidation conditions in the precursor synthesis. | - Use milder oxidizing agents or control reaction temperature carefully.- Can often be removed by filtration if insoluble, or by chromatography. |
| Isomeric Byproducts (e.g., Methyl 3-chloro-6-methoxynicotinate) | Lack of regioselectivity during the chlorination step. | - Optimize the chlorinating agent and reaction conditions.- Careful separation by column chromatography is usually required. |
| Polychlorinated Byproducts | Use of excess chlorinating agent. | - Use stoichiometric amounts of the chlorinating agent.- Purification by column chromatography. |
| 5-chloro-6-methoxynicotinic acid | Incomplete esterification. | - Use an excess of the methylating agent or prolong the reaction time.- Can be removed by an aqueous basic wash during workup. |
| Methyl 5-chloro-6-hydroxynicotinate | Incomplete methoxylation of the hydroxyl group. | - Ensure sufficient methylating agent is used for both esterification and methoxylation.- May require separation by column chromatography. |
| N-Methylated Byproduct | Non-selective methylation, especially with powerful methylating agents. | - Use milder methylating agents if possible and control the reaction temperature.- Separation by column chromatography. |
dot
Caption: Logical workflow for troubleshooting synthesis issues.
Experimental Protocols
The following are representative experimental protocols for the key stages in the synthesis of this compound. Safety Note: These procedures involve hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate personal protective equipment.
Synthesis of 6-Hydroxynicotinic Acid (Precursor)
This procedure is adapted from established methods for synthesizing hydroxynicotinic acids.
-
Reagents: 2-Methyl-5-ethylpyridine, Nitric Acid, Sulfuric Acid, Methanol.
-
Procedure:
-
In a suitable reaction vessel, charge sulfuric acid and cool to below 20°C.
-
Slowly add 2-methyl-5-ethylpyridine while maintaining the temperature.
-
Heat the mixture to approximately 150-160°C.
-
Carefully add nitric acid (e.g., 60%) over several hours.
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After the addition is complete, continue heating to distill off excess nitric acid.
-
Cool the reaction mixture and proceed to the next step.
-
Chlorination of the Nicotinic Acid Precursor
-
Reagents: 6-Hydroxynicotinic acid intermediate, Chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide).
-
Procedure:
-
Dissolve or suspend the nicotinic acid precursor in a suitable solvent (e.g., a chlorinated solvent or a strong acid).
-
Add the chlorinating agent portion-wise while monitoring the reaction temperature.
-
Stir the reaction mixture at a controlled temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction carefully and proceed with workup to isolate the chlorinated intermediate.
-
Esterification and Methoxylation to Yield this compound
This protocol is based on a method for a similar compound and involves simultaneous methylation of the carboxylic acid and the hydroxyl group.
-
Reagents: 5-chloro-6-hydroxynicotinic acid, Methyl iodide, Silver carbonate, Chloroform.
-
Procedure:
-
To a solution of 5-chloro-6-hydroxynicotinic acid in chloroform, add silver carbonate.
-
Add methyl iodide to the suspension.
-
Heat the reaction mixture (e.g., to 50°C) and stir for several hours, monitoring the reaction by TLC.
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Upon completion, filter the reaction mixture to remove insoluble salts, washing the filter cake with chloroform.
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Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
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Technical Support Center: Methyl 5-chloro-6-methoxynicotinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Methyl 5-chloro-6-methoxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and practical synthetic approach involves a two-step process. The first step is the chlorination of Methyl 5-hydroxynicotinate to produce Methyl 6-chloro-5-hydroxynicotinate. The second step is the methylation of this intermediate to yield the final product, this compound.
Q2: What are the critical parameters to control during the chlorination step?
The temperature and the rate of addition of the chlorinating agent are critical. The reaction is typically carried out under ice bath cooling conditions to manage the exothermic nature of the reaction and prevent the formation of over-chlorinated byproducts. Slow, dropwise addition of the chlorinating agent, such as aqueous sodium hypochlorite, is recommended.[1]
Q3: What are the common challenges in the methylation step?
Common challenges include incomplete reaction, leading to a mixture of the starting material and the product, and potential side reactions such as N-methylation of the pyridine ring, although O-methylation is generally favored under the described conditions. The choice of methylating agent and base, as well as the reaction temperature, are key to maximizing the yield of the desired O-methylated product.
Q4: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of both the chlorination and methylation steps. By comparing the spots of the reaction mixture with the starting material and a reference standard (if available), you can determine the extent of the conversion. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q5: What are the recommended purification methods for the final product?
The crude product can be purified using several methods. Column chromatography on silica gel is a common and effective technique for separating the desired product from unreacted starting materials and byproducts.[2] Recrystallization from a suitable solvent system can also be employed to obtain a high-purity crystalline product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation in Chlorination Step | 1. Inactive chlorinating agent. 2. Incorrect reaction temperature. 3. Insufficient reaction time. | 1. Use a fresh, properly stored batch of the chlorinating agent. 2. Ensure the reaction is maintained at a low temperature (e.g., 0-5 °C) during the addition of the chlorinating agent. 3. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Low Yield in Methylation Step | 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Suboptimal reaction conditions. | 1. Ensure all starting material has been consumed by monitoring with TLC. If not, consider increasing the amount of methylating agent or extending the reaction time. 2. Avoid excessively high temperatures and prolonged reaction times. 3. Optimize the choice of solvent, base, and temperature for the methylation reaction. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of reagent (chlorinating or methylating agent). 2. Incomplete reaction. | 1. Use a slight excess of the respective reagent to drive the reaction to completion. 2. Increase the reaction time or temperature as appropriate for the specific step, while monitoring for byproduct formation. |
| Formation of Multiple Products (by TLC/HPLC) | 1. Over-chlorination in the first step. 2. Formation of isomeric byproducts. 3. N-methylation instead of or in addition to O-methylation. | 1. Control the temperature and rate of addition of the chlorinating agent carefully. 2. Optimize reaction conditions to favor the formation of the desired isomer. 3. Use a less polar solvent and a milder base to favor O-methylation. |
| Difficulty in Purifying the Final Product | 1. Impurities with similar polarity to the product. 2. Oily product that is difficult to crystallize. | 1. Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase if silica gel is not effective. 2. Attempt recrystallization from various solvent systems. If the product remains an oil, it may be necessary to proceed with the characterization of the purified oil. |
Experimental Protocols
Step 1: Synthesis of Methyl 6-chloro-5-hydroxynicotinate
A general procedure for the synthesis of Methyl 6-chloro-5-hydroxynicotinate from Methyl 5-hydroxynicotinate is as follows:
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In a flask, dissolve Methyl 5-hydroxynicotinate (1 equivalent) in a suitable solvent.
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Cool the flask in an ice bath.
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Slowly add aqueous sodium hypochlorite (e.g., 6.15%) dropwise to the cooled solution.
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Stir the reaction mixture for a specified time (e.g., 30 minutes) while maintaining the low temperature.
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Terminate the reaction by adding an acid, such as 2 M hydrochloric acid.
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Collect the resulting precipitate by filtration.
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Wash the solid with cold water and dry to obtain Methyl 6-chloro-5-hydroxynicotinate. A yield of approximately 42% has been reported for this step.[1]
Step 2: Synthesis of this compound
A representative procedure for the methylation of a hydroxypyridine ester is as follows, which can be adapted for Methyl 6-chloro-5-hydroxynicotinate:
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To a solution of Methyl 6-chloro-5-hydroxynicotinate (1 equivalent) in a suitable solvent (e.g., chloroform), add a base (e.g., silver carbonate, approximately 2.3 equivalents).
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Add a methylating agent, such as methyl iodide (approximately 3.5 equivalents).
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Heat the reaction mixture to a moderate temperature (e.g., 50 °C) and stir for several hours (e.g., 3 hours), monitoring the reaction by TLC.[2]
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After the reaction is complete, filter the mixture to remove insoluble salts.
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Wash the filter cake with the solvent.
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Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in heptane) to afford this compound. A yield of around 69% was achieved for a similar methylation reaction.[2]
Quantitative Data Summary
| Parameter | Step 1: Chlorination | Step 2: Methylation (Analogous Reaction) |
| Starting Material | Methyl 5-hydroxynicotinate | 2-Chloro-6-hydroxynicotinic acid |
| Reagents | Sodium hypochlorite, Hydrochloric acid | Silver carbonate, Methyl iodide |
| Solvent | Water | Chloroform |
| Temperature | 0-5 °C | 50 °C |
| Reaction Time | 30 minutes | 3 hours |
| Reported Yield | 42%[1] | 69%[2] |
| Purification | Filtration | Column Chromatography |
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for Methyl 5-chloro-6-methoxynicotinate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 5-chloro-6-methoxynicotinate. The information is structured to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common synthetic route involves a multi-step process. This typically starts with a commercially available substituted nicotinic acid, followed by chlorination and methoxylation to obtain the key intermediate, 5-chloro-6-methoxynicotinic acid. The final step is the esterification of this acid to yield the desired product, this compound.
Q2: How is the precursor, 5-chloro-6-methoxynicotinic acid, typically synthesized?
A2: The synthesis of 5-chloro-6-methoxynicotinic acid often begins with a suitable nicotinic acid derivative. The process involves introducing a chlorine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring. The specific reagents and conditions for these transformations can vary.
Q3: What are the common methods for the final esterification step?
A3: The most prevalent method for converting a carboxylic acid to its methyl ester is the Fischer esterification.[1] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating the mixture to reflux.[1][2]
Q4: How can I monitor the progress of the esterification reaction?
A4: The progress of the reaction can be effectively monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a rapid and straightforward method to observe the consumption of the starting carboxylic acid and the appearance of the less polar ester product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q5: What are some potential impurities that might be observed in the final product?
A5: Potential impurities could include unreacted 5-chloro-6-methoxynicotinic acid, byproducts from the chlorination and methoxylation steps, and residual solvents. If the reaction temperature is too high or the reaction time is excessively long, side reactions leading to other impurities may occur.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the appropriate reflux temperature and monitor the reaction by TLC until the starting material is consumed. |
| Inactive catalyst (in the esterification step). | Use a fresh, anhydrous strong acid catalyst like sulfuric acid. | |
| Poor quality of starting materials. | Verify the purity of the 5-chloro-6-methoxynicotinic acid and methanol. Ensure methanol is anhydrous. | |
| Presence of Unreacted Starting Material | Incomplete esterification. | Increase the reaction time or the amount of methanol. A slight excess of the acid catalyst can also be beneficial. |
| Equilibrium of the Fischer esterification. | Use a large excess of methanol to drive the equilibrium towards the product side. Consider methods to remove the water formed during the reaction. | |
| Formation of Multiple Byproducts | Side reactions due to high temperatures. | Carefully control the reaction temperature. For the esterification, maintain a gentle reflux. |
| Impurities in the starting material. | Purify the 5-chloro-6-methoxynicotinic acid before proceeding with the esterification. | |
| Difficulties in Product Isolation | Product is soluble in the aqueous phase during workup. | Ensure the reaction mixture is properly neutralized after esterification. Extract the product with a suitable organic solvent multiple times. |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. | |
| Product is an Oil Instead of a Solid | Presence of impurities. | Purify the product using column chromatography on silica gel. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
Experimental Protocols
General Protocol for Fischer Esterification of 5-chloro-6-methoxynicotinic acid:
This protocol is a general guideline based on the well-established Fischer esterification of nicotinic acid derivatives.[1][2]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-6-methoxynicotinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
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Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC (a typical mobile phase could be a mixture of ethyl acetate and hexane).
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Work-up: Once the reaction is complete (indicated by the disappearance of the starting material), cool the mixture to room temperature.
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Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane, multiple times.
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Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Data Presentation
Table 1: Comparison of Reaction Conditions for Esterification of Nicotinic Acid Derivatives
| Starting Material | Reagents & Catalyst | Reaction Conditions | Reported Yield | Reference |
| Nicotinic acid | Methanol, Sulfuric Acid | Reflux, 13 hours | 23.39% | [1][2] |
| Pyridinecarboxylic acids | Alcohols, Sulfuric Acid | Reflux | High yields for some derivatives | [3] |
| 2-Chloro-6-hydroxynicotinic acid | Methyl iodide, Silver carbonate | Chloroform, 50°C, 3 hours | 69% (for Methyl 2-chloro-6-methoxynicotinate) | [4] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 3. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Substituted Nicotinic Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted nicotinic esters. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted nicotinic esters?
A1: The two most prevalent methods are the Hantzsch Pyridine Synthesis and the Bohlmann-Rahtz Pyridine Synthesis. The Hantzsch synthesis involves a multi-component reaction between an aldehyde, a β-ketoester, and a nitrogen donor, followed by an oxidation step to form the pyridine ring.[1][2] The Bohlmann-Rahtz synthesis is a two-step process involving the condensation of an enamine with an ethynylketone, followed by a heat-induced cyclodehydration to yield the substituted pyridine.[3][4]
Q2: My Hantzsch synthesis is resulting in a low yield of the desired nicotinic ester. What are the potential causes?
A2: Low yields in the Hantzsch synthesis can often be attributed to two main factors: the initial condensation reaction or the subsequent aromatization (oxidation) step.[1] In the initial condensation, suboptimal reaction conditions can lead to the formation of various side products. The aromatization of the intermediate 1,4-dihydropyridine (1,4-DHP) is a critical step where yield is often lost. Harsh oxidizing agents can lead to the formation of byproducts and decomposition of the desired product.[1]
Q3: I am observing an unexpected byproduct in my Hantzsch synthesis when using a substituted benzaldehyde. What could it be?
A3: In some cases, particularly with ortho-substituted benzaldehydes like o-methoxybenzaldehyde, an unusual cyclization can occur, leading to the formation of a substituted pyran derivative instead of the expected 1,4-dihydropyridine.[5] This is a result of an alternative reaction pathway becoming favorable.
Q4: The Bohlmann-Rahtz synthesis requires high temperatures, which is problematic for my sensitive substrates. Are there any solutions?
A4: Yes, the high temperatures required for the cyclodehydration step in the Bohlmann-Rahtz synthesis are a known drawback.[3] To address this, various catalysts can be employed to lower the reaction temperature. Lewis acids such as zinc bromide (ZnBr₂) and ytterbium triflate (Yb(OTf)₃) have been shown to be effective.[3][4] Additionally, using microwave irradiation can significantly shorten reaction times and may allow for lower temperatures.
Q5: How can I minimize the formation of side products during the aromatization of the Hantzsch 1,4-dihydropyridine intermediate?
A5: The choice of oxidizing agent is crucial for minimizing side reactions. While traditional oxidants like nitric acid can be effective, they are often harsh. Milder and more selective reagents are recommended. Examples include using iodine in refluxing methanol or employing manganese dioxide, which can provide excellent yields with shorter reaction times, especially with microwave assistance.[6]
Troubleshooting Guides
Hantzsch Pyridine Synthesis
| Issue | Possible Cause | Troubleshooting Suggestions |
| Low Yield of 1,4-Dihydropyridine | Incomplete reaction. | - Increase reaction time. - Optimize reaction temperature. - Consider using a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation.[1] |
| Formation of byproducts. | - Control the rate of addition of reagents. - In cases of unsymmetrical Hantzsch reactions, pre-forming the enamine or the Knoevenagel condensation product can improve selectivity. | |
| Low Yield of Final Nicotinic Ester | Inefficient aromatization of the 1,4-dihydropyridine intermediate. | - Switch to a milder oxidizing agent like iodine in methanol or manganese dioxide.[6] - Optimize the stoichiometry of the oxidizing agent. |
| Decomposition of the product. | - Use milder reaction conditions for the aromatization step. - Ensure efficient removal of the oxidizing agent and byproducts during workup. | |
| Formation of Unexpected Pyran Byproduct | Use of specific ortho-substituted benzaldehydes. | - If possible, use a different isomer of the aldehyde (meta or para). - Modify the reaction conditions (e.g., solvent, temperature) to favor the desired dihydropyridine formation. |
Bohlmann-Rahtz Pyridine Synthesis
| Issue | Possible Cause | Troubleshooting Suggestions |
| Low Yield | High reaction temperature leading to decomposition. | - Employ a Lewis acid catalyst like ZnBr₂ or Yb(OTf)₃ to lower the required temperature.[3][4] - Consider using microwave-assisted heating to reduce reaction time. |
| Decomposition of acid-sensitive enamines. | - Use milder reaction conditions. For example, Amberlyst-15 ion exchange resin can be a milder alternative to strong acids.[3][7] | |
| Difficulty in preparing or handling the enamine starting material. | - Generate the enamine in situ by using a ketone and ammonium acetate.[4] | |
| Incomplete Reaction | Insufficient heat for cyclodehydration. | - If catalysts are not an option, ensure the reaction is heated to the required temperature for a sufficient amount of time. Monitor the reaction progress by TLC or GC-MS. |
| Purification Challenges | Difficulty in separating the product from starting materials or byproducts. | - Optimize the column chromatography conditions (e.g., solvent system, silica gel type). - Consider recrystallization as a final purification step. |
Experimental Protocols
Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is a representative example of the Hantzsch dihydropyridine synthesis.
Materials:
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Benzaldehyde (10.6 g, 100 mmol)
-
Ethyl acetoacetate (28.6 g, 220 mmol)
-
Ammonium bicarbonate (9.88 g, 125 mmol)
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Ethanol (40 mL)
Procedure:
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In a 500 mL two-neck flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde, ethyl acetoacetate, ammonium bicarbonate, and ethanol.
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Heat the mixture to 80 °C and maintain this temperature for 20 minutes.
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Increase the temperature to 88 °C and reflux for 15 minutes.
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After the heating period, continue stirring the reaction mixture for 30 minutes without additional heating.
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Cool the reaction mixture and keep it in a refrigerator overnight to allow for complete crystallization of the crude product.
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Collect the light-yellow solid product by suction filtration using a Büchner funnel.
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Wash the product on the funnel with three portions of cold ethanol (10 mL, 20 mL, and 10 mL).
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A second crop of the product can be obtained by evaporating the solvent from the filtrate and stirring the resulting residue with tert-butyl methyl ether.
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Combine the product fractions and dry them in a desiccator under reduced pressure.
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The expected yield is approximately 64%.[8]
Aromatization of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes a mild method for the oxidation of the Hantzsch ester to the corresponding pyridine.
Materials:
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Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
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Iodine
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Methanol
Procedure:
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Dissolve the 1,4-dihydropyridine in methanol.
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Add a stoichiometric amount of iodine to the solution.
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Reflux the mixture for 4-10 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography.[6]
Data Presentation
Table 1: Comparison of Catalysts for the Bohlmann-Rahtz Pyridine Synthesis.
| Catalyst | Molar % | Solvent | Temperature | Yield (%) |
| None | - | Toluene | Reflux | Low |
| Ytterbium triflate (Yb(OTf)₃) | 20 | Toluene | Reflux | Good to Excellent |
| Zinc bromide (ZnBr₂) | 15 | Toluene | Reflux | Good to Excellent |
| Acetic Acid | - | Toluene | 50 °C | 65-95 |
| Amberlyst 15 | - | Toluene | 50 °C | Good to Excellent |
Data compiled from multiple sources.[3][7]
Table 2: Comparison of Aromatization Methods for Hantzsch 1,4-Dihydropyridines.
| Oxidizing Agent | Solvent | Conditions | Reaction Time | Yield (%) |
| Nitric Acid | - | Harsh | Variable | Variable, side reactions common |
| Iodine (I₂) | Methanol | Reflux | 4-10 hours | High |
| Iodine (I₂) / KOH | Methanol | 0 °C | 15-35 minutes | High |
| Manganese Dioxide (MnO₂) | Dichloromethane | Room Temperature | Variable | Good |
| Manganese Dioxide (MnO₂) | None | Microwave, 100 °C | 1 minute | Excellent |
| Silver(I) Oxide (Ag₂O) | Acetonitrile | Reflux | 0.9-4.5 hours | Quantitative |
Data compiled from multiple sources.[6][9]
Visualizations
Caption: Hantzsch Pyridine Synthesis Pathway.
Caption: Bohlmann-Rahtz Pyridine Synthesis Pathway.
Caption: Troubleshooting Workflow for Nicotinic Ester Synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]
- 7. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Production of Methyl 5-chloro-6-methoxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-chloro-6-methoxynicotinate. Our aim is to offer practical solutions to common challenges encountered during production, ensuring high purity and yield.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solutions |
| Incomplete Chlorination of 6-Hydroxynicotinic Acid | - Ensure the chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) is fresh and used in sufficient excess.- Optimize reaction temperature and time. Monitor reaction progress by TLC or HPLC to determine the point of maximum conversion. |
| Incomplete Methylation | - Use a more reactive methylating agent, such as dimethyl sulfate or methyl iodide, if milder agents (e.g., methanol with acid catalyst) are ineffective.[1] - Ensure anhydrous conditions, as water can consume the methylating agent and hydrolyze the product.- Employ a suitable base (e.g., potassium carbonate, sodium hydride) to facilitate the methylation of the hydroxyl group. |
| Incomplete Esterification | - Use a large excess of methanol to drive the equilibrium towards the ester product in Fischer esterification.[1] - Employ a strong acid catalyst like sulfuric acid.[1] - Consider alternative esterification methods, such as using a coupling agent (e.g., EDCI, DCC) or converting the carboxylic acid to an acid chloride followed by reaction with methanol. |
| Product Loss During Work-up and Purification | - Optimize extraction procedures to ensure complete transfer of the product from the aqueous to the organic phase.- When performing column chromatography, select an appropriate solvent system to achieve good separation and minimize product loss on the column.- For recrystallization, carefully choose the solvent to maximize the recovery of the pure product. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Potential Source | Mitigation and Removal Strategies |
| Unreacted 6-Hydroxynicotinic Acid or 6-Chloronicotinic Acid | Incomplete chlorination, methylation, or esterification. | - Drive reactions to completion by optimizing reaction conditions (see Issue 1).- Purify the final product using column chromatography or recrystallization. 6-Hydroxynicotinic acid can often be removed by an aqueous base wash. |
| Isomeric Impurities (e.g., Methyl 3-chloro-6-methoxynicotinate) | Non-regioselective chlorination of 6-hydroxynicotinic acid. | - Optimize chlorination conditions (temperature, solvent) to favor the desired isomer.- Isomers with different polarities can often be separated by careful column chromatography. |
| Over-chlorinated Byproducts | Harsh chlorination conditions. | - Use a milder chlorinating agent or less forcing reaction conditions (lower temperature, shorter reaction time). |
| N-Methylated Byproducts | Use of strong methylating agents like dimethyl sulfate.[1] | - The pyridine nitrogen can be protonated with a strong acid during methylation to prevent N-methylation.[1] - Carefully control the stoichiometry of the methylating agent and the reaction temperature.[1] |
| Isocinchomeronic Acid Di-ester | Impurity in the 6-methylnicotinic acid starting material formed from over-oxidation of 5-ethyl-2-methylpyridine.[1] | - Use high-purity starting materials.- The di-ester can be separated from the desired mono-ester by column chromatography or fractional distillation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic pathway starts from commercially available 6-hydroxynicotinic acid. The synthesis involves three key transformations: chlorination of the pyridine ring at the 5-position, methylation of the hydroxyl group at the 6-position, and esterification of the carboxylic acid at the 3-position. The order of these steps can be varied, with each sequence presenting its own advantages and potential challenges regarding impurity profiles.
Q2: What are the recommended reaction conditions for the chlorination of 6-hydroxynicotinic acid?
A typical procedure for the chlorination of a hydroxypyridine derivative involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is often carried out at elevated temperatures. It is crucial to control the reaction conditions to avoid over-chlorination and the formation of isomeric byproducts. A patent for the preparation of 6-chloronicotinic acid suggests carrying out the chlorination of 6-hydroxynicotinic acid as a raw material.[2]
Q3: How can I best achieve methylation of the 6-hydroxy group?
Methylation of the 6-hydroxy group can be achieved using a variety of methylating agents. Common choices include dimethyl sulfate (DMS) or methyl iodide in the presence of a base like potassium carbonate. Fischer esterification conditions (methanol with a strong acid catalyst) can sometimes lead to methylation of the hydroxyl group, though this is not always efficient. When using potent methylating agents like DMS, care must be taken to avoid N-methylation of the pyridine ring.[1]
Q4: What are the most effective methods for the esterification of the nicotinic acid derivative?
Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) under reflux conditions, is a common method.[1] To drive the reaction to completion, a large excess of methanol is typically used.[1] Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, which then readily reacts with methanol.
Q5: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A combination of analytical techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and for identifying the presence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative analysis of the product's purity and for detecting and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying the structure of unknown impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.
Experimental Protocols
Protocol 1: Synthesis of 6-chloronicotinic acid from 6-hydroxynicotinic acid
This protocol is based on a general method for the chlorination of hydroxypyridines.
Materials:
-
6-Hydroxynicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., acetonitrile)
-
Ice
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-hydroxynicotinic acid in the inert solvent.
-
Carefully add phosphorus oxychloride dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated crude 6-chloronicotinic acid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Esterification of 6-chloronicotinic acid
This protocol describes a standard Fischer esterification.
Materials:
-
6-Chloronicotinic acid
-
Methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-chloronicotinic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-chloronicotinate.
Protocol 3: Methylation of Methyl 6-chloro-5-hydroxynicotinate
This protocol is a general procedure for O-methylation.
Materials:
-
Methyl 6-chloro-5-hydroxynicotinate
-
Dimethyl sulfate (DMS)
-
Potassium carbonate
-
Acetone
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve methyl 6-chloro-5-hydroxynicotinate in acetone in a round-bottom flask.
-
Add an excess of potassium carbonate to the solution.
-
Add dimethyl sulfate dropwise at room temperature.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer, filter, and concentrate to yield the crude this compound.
Visualizations
Caption: A plausible synthetic workflow for this compound.
Caption: A decision tree for troubleshooting impurities in the synthesis.
References
preventing degradation of "Methyl 5-chloro-6-methoxynicotinate" during synthesis
Technical Support Center: Synthesis of Methyl 5-chloro-6-methoxynicotinate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during its synthesis. The information is based on general principles of pyridine chemistry and stability of nicotinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a pharmaceutical intermediate.[1][2] It is a derivative of nicotinic acid, which is a form of vitamin B3.[3][4][5]
Q2: What are the common challenges in the synthesis of pyridine derivatives like this compound?
The synthesis of pyridine rings can be complex and may involve multi-component reactions.[6] Common challenges include achieving high yields, controlling regioselectivity, and preventing side reactions. The stability of the final product and intermediates can also be a concern, influenced by factors such as temperature, pH, and the choice of reagents.[7][8]
Q3: What are the likely degradation pathways for this compound during synthesis?
While specific degradation data for this compound is limited, potential degradation pathways, based on its structure, may include:
-
Hydrolysis of the methyl ester: The ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.
-
Nucleophilic substitution: The chloro and methoxy groups on the pyridine ring can be susceptible to nucleophilic attack, leading to the formation of impurities. The reactivity depends on the specific nucleophiles present and the reaction conditions.
-
Pyridine ring cleavage: Although the pyridine ring is generally stable, extreme conditions such as strong oxidation or reduction can lead to its cleavage.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. | Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring. |
| Side reactions: Competing side reactions may be consuming the starting materials or the product. | Optimize reaction conditions to minimize side reactions. This could involve changing the solvent, temperature, or catalyst. Using milder reaction conditions can often be beneficial. | |
| Product degradation: The product may be degrading under the reaction or workup conditions. | Refer to the "Product Instability" section below for specific recommendations. | |
| Impurity Formation | Presence of unreacted starting materials: This indicates an incomplete reaction. | See "Low Yield" recommendations. |
| Formation of byproducts from side reactions: The reaction conditions may favor the formation of undesired products. | Analyze the impurities to identify their structures. This will provide clues about the side reactions occurring. Adjusting the stoichiometry of reactants or the order of addition may help. | |
| Hydrolysis of the ester: The presence of water can lead to the hydrolysis of the methyl ester. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |
| Product Instability / Discoloration | Sensitivity to heat: Nicotinic acid derivatives can be sensitive to high temperatures.[5] | Avoid excessive heating during the reaction and purification steps. Use lower boiling point solvents for recrystallization if possible. |
| Sensitivity to light: Some pyridine derivatives can be light-sensitive.[10] | Protect the reaction mixture and the isolated product from light by using amber glassware or by covering the reaction setup with aluminum foil. | |
| pH instability: Extreme pH conditions (highly acidic or basic) can promote degradation. | Maintain the pH of the reaction mixture and during workup within a neutral or mildly acidic/basic range, if the reaction chemistry allows. Buffer solutions can be used to control the pH. | |
| Oxidation: The pyridine ring or substituents may be susceptible to oxidation, especially in the presence of air and certain catalysts. | Degas solvents and run the reaction under an inert atmosphere. Choose oxidation-resistant solvents and reagents. |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the search results, a general approach for the synthesis of substituted pyridines often involves the condensation of carbonyl compounds with ammonia or its derivatives, followed by functional group manipulations.[6][7]
General Workflow for Pyridine Synthesis and Workup:
Caption: A generalized workflow for the synthesis, workup, and analysis of a chemical compound.
Logical Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common issues during the synthesis of this compound.
Caption: A step-by-step workflow for troubleshooting synthesis problems.
References
- 1. China Other Intermediates series,2-Chloropyridine-5-Carbaldehyde,5-Bromo-2-Hydroxynicotinic Acid Manufacturer and Supplier [custchemvip.com]
- 2. Api Intermediates China Manufacturers & Suppliers & Factory [custchemvip.com]
- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 6. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 7. baranlab.org [baranlab.org]
- 8. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Tirzepatide / Niacinamide Injection | Empower Pharmacy [empowerpharmacy.com]
Technical Support Center: Scale-Up of Methyl 5-chloro-6-methoxynicotinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for the scale-up synthesis of Methyl 5-chloro-6-methoxynicotinate. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the key challenges in its scale-up?
A common synthetic approach for similar nicotinic acid derivatives involves multiple steps, which can be adapted for this compound. A plausible route starts from 4,6-dichloronicotinic acid. Key scale-up challenges include ensuring regioselective methoxylation, managing reaction exotherms, and controlling impurity formation.[1]
Q2: How does the impurity profile of this compound change during scale-up?
During scale-up, variations in reaction conditions such as temperature gradients and mixing inefficiencies can lead to the formation of new or increased levels of existing impurities. Common impurities may include starting materials, isomeric byproducts from non-regioselective reactions, and over-reaction products.[2] For instance, incomplete methoxylation can leave residual dichlorinated intermediates, while harsh conditions can lead to degradation.
Q3: What are the recommended analytical techniques for monitoring the reaction and profiling impurities?
A combination of chromatographic and spectroscopic methods is crucial for effective monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for quantifying the main product and impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile and semi-volatile impurities. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Increase reaction time and monitor progress by HPLC.[2]- Gradually increase the reaction temperature in small increments.- Ensure adequate mixing to maintain a homogeneous reaction mixture. |
| Suboptimal Reagent Stoichiometry | - Re-evaluate the molar ratios of reactants, especially the methoxylating agent. |
| Catalyst Deactivation (if applicable) | - Use fresh or properly activated catalyst.- Ensure the reaction medium is free from catalyst poisons. |
| Product Degradation | - Investigate if harsh reaction conditions (e.g., high temperature, extreme pH) are causing product decomposition. |
Problem 2: Formation of Isomeric Impurities
| Potential Cause | Troubleshooting Action |
| Non-regioselective Methoxylation | - Optimize the reaction temperature; lower temperatures often favor selectivity.- Screen different solvents to find one that enhances regioselectivity.- Consider using a milder methoxylating agent. |
| Side Reactions | - Analyze the reaction mixture to identify the structure of the isomeric byproduct, which can provide insights into the reaction mechanism and how to suppress it. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action |
| Impurities with Similar Polarity to the Product | - Optimize the mobile phase in column chromatography for better separation.[2]- Explore the use of a different stationary phase.- Attempt recrystallization from various solvent systems. |
| Oily Product | - Try to form a crystalline salt or derivative of the product for easier purification, followed by regeneration of the final compound. |
Data Presentation
Table 1: Illustrative Effect of Temperature on Yield and Purity during Methoxylation
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) | Key Impurity (%) |
| 60 | 12 | 75 | 92 | 5 (Isomer) |
| 80 | 8 | 85 | 95 | 3 (Isomer) |
| 100 | 6 | 82 | 90 | 7 (Degradation) |
Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual results may vary.
Table 2: Comparison of Purification Methods for Crude this compound
| Purification Method | Purity Before (%) | Purity After (%) | Recovery (%) |
| Column Chromatography (Silica Gel) | 85 | 98.5 | 80 |
| Recrystallization (Ethanol/Water) | 85 | 96.0 | 75 |
| Distillation (High Vacuum) | 85 | 97.5 | 70 |
Note: The data in this table is illustrative. The optimal purification method will depend on the specific impurity profile.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar compounds.[1]
Step 1: Esterification of 4,6-dichloronicotinic acid
-
To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes), add sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction by TLC or HPLC until completion.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 4,6-dichloronicotinate.
Step 2: Selective Methoxylation
-
To a solution of methyl 4,6-dichloronicotinate (1.0 eq) in methanol (10 volumes), add a solution of sodium methoxide (1.1 eq) in methanol dropwise at a controlled temperature (e.g., 60-80 °C).
-
Stir the reaction mixture for several hours and monitor by HPLC.
-
Upon completion, cool the mixture and neutralize with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in heptane as the eluent.[3]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a solid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
removing unreacted starting materials from "Methyl 5-chloro-6-methoxynicotinate"
Welcome to the technical support center for the purification of Methyl 5-chloro-6-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of unreacted starting materials from this compound. Our approach is rooted in fundamental chemical principles and validated laboratory practices to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most probable unreacted starting material I need to remove from my crude this compound?
Based on common synthetic routes for nicotinic acid esters, the most likely unreacted starting material is 5-chloro-6-methoxynicotinic acid [1][2]. The final product is typically synthesized via the esterification of this carboxylic acid precursor. Due to equilibrium limitations or incomplete reactions, a certain amount of the starting acid may remain in the crude product mixture.
Q2: How can I quickly assess the purity of my crude product and identify the presence of the starting acid?
Thin-Layer Chromatography (TLC) is an efficient initial step. The carboxylic acid is significantly more polar than its methyl ester derivative. Consequently, it will exhibit a much lower retention factor (Rƒ) on a normal-phase silica gel TLC plate.
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Observation: A spot with a low Rƒ value (closer to the baseline) likely corresponds to the unreacted 5-chloro-6-methoxynicotinic acid, while the higher Rƒ spot represents your desired product, this compound. Tailing of the lower spot is also a common characteristic of carboxylic acids on silica gel.
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Recommended TLC System: A mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v) is a good starting point. The exact ratio can be optimized to achieve a product Rƒ of approximately 0.4-0.5 for clear separation. Visualization can be achieved under UV light (254 nm).
Q3: I've confirmed the presence of the starting acid. What is the most effective method to remove it?
An acid-base liquid-liquid extraction is the most direct and efficient method to remove the acidic starting material from your neutral ester product[3][4][5][6]. This technique exploits the difference in the solubility of the acidic starting material and the neutral product in aqueous and organic phases upon changing the pH.
Q4: My product seems to be an oil, making recrystallization difficult. What are my options?
If your this compound product is an oil or fails to crystallize, column chromatography is the recommended purification method[1][7]. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in the mobile phase.
Troubleshooting Guides & Protocols
Issue 1: Unreacted 5-chloro-6-methoxynicotinic Acid Detected by TLC
This is the most common impurity issue. The following step-by-step protocol for an acid-base extraction will selectively remove the acidic starting material.
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Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). A volume that is 10-20 times the mass of the crude product is a reasonable starting point.
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Aqueous Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% aqueous solution of sodium carbonate (Na₂CO₃).
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Expert Insight: A weak base like sodium bicarbonate is preferred over strong bases like sodium hydroxide (NaOH) to prevent potential hydrolysis of the desired methyl ester product[5].
-
-
Extraction: Stopper the funnel and shake gently at first, venting frequently to release any pressure from carbon dioxide evolution. Once the initial effervescence subsides, shake more vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. The deprotonated carboxylate salt of the starting material will be in the upper aqueous layer, while your neutral ester product will remain in the lower organic layer.
-
Drain and Repeat: Drain the lower organic layer into a clean flask. It is advisable to repeat the aqueous base wash (steps 2-4) one or two more times with fresh sodium bicarbonate solution to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic phase.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Purity Confirmation: Confirm the removal of the starting acid by repeating the TLC analysis as described in the FAQs.
Issue 2: Multiple Impurities or an Oily Product
If TLC analysis indicates the presence of other impurities in addition to the starting acid, or if the product is an oil, column chromatography is the most suitable purification method.
-
Column Preparation:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (see step 2).
-
Pour the slurry into the column and gently tap to pack the silica gel evenly, avoiding air bubbles.
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Add a layer of sand on top of the silica bed to prevent disturbance.
-
-
Eluent Selection: A gradient of ethyl acetate in hexanes is a common choice for separating nicotinic acid derivatives[1][7]. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The optimal eluent system should be determined by preliminary TLC analysis.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully add it to the top of the column.
-
Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials. The less polar compounds will elute first.
-
Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Issue 3: Obtaining a Crystalline Solid Product
Once the product is determined to be pure by TLC and/or other analytical methods (e.g., NMR, LC-MS), recrystallization can be employed to obtain a crystalline solid.
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For nicotinic acid esters, common recrystallization solvents include:
-
Ethanol/Water mixtures
-
Methanol
-
Ethyl acetate/Hexanes mixtures
-
Toluene
-
-
Procedure:
-
Dissolve the purified product in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Summary
| Compound | Polarity | Expected TLC Rƒ (30:70 EtOAc/Hex) | Removal Method |
| This compound | Lower | ~0.5 - 0.7 | Remains in organic phase during acid-base extraction |
| 5-chloro-6-methoxynicotinic acid | Higher | ~0.1 - 0.3 | Removed by aqueous base wash |
Workflow Diagrams
Purification Decision Workflow
Caption: Decision workflow for purifying this compound.
Acid-Base Extraction Mechanism
Caption: Mechanism of acid-base extraction for impurity removal.
References
Technical Support Center: Purification of Methyl 5-chloro-6-methoxynicotinate by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 5-chloro-6-methoxynicotinate using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting condition for column chromatography purification of this compound?
A1: For the purification of this compound, a good starting point is to use normal-phase column chromatography with silica gel as the stationary phase. A common mobile phase (eluent) system is a mixture of hexane and ethyl acetate. The optimal ratio of these solvents will depend on the specific impurities present in your crude sample. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).
Q2: How do I select the appropriate solvent system for the column?
A2: The selection of the solvent system is critical for good separation. Use TLC to test various ratios of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound, this compound, and should show good separation between the product and any impurities.
Q3: My compound is not moving from the baseline of the column. What should I do?
A3: If your compound is stuck at the top of the column, it indicates that the mobile phase is not polar enough to elute it. You will need to gradually increase the polarity of your eluent. This can be achieved by increasing the proportion of the more polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture. For example, if you started with 10% ethyl acetate in hexane, you can try increasing it to 20%, 30%, and so on, while monitoring the elution with TLC.
Q4: The product is coming out with impurities. How can I improve the separation?
A4: Co-elution of the product with impurities suggests that the polarity of the mobile phase is too high, or the chosen solvent system is not providing adequate resolution. You can try the following:
-
Decrease the polarity of the eluent: Use a higher proportion of the non-polar solvent (e.g., hexane).
-
Try a different solvent system: Sometimes, changing one of the solvents can significantly improve separation. For example, you could try a mixture of dichloromethane and methanol.
-
Use gradient elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to first elute the less polar impurities, followed by your product, and then the more polar impurities.
Q5: I am observing peak tailing for my compound. What is the cause and how can I fix it?
A5: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like pyridine derivatives on silica gel. This is often due to the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce the unwanted interactions, leading to sharper peaks.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No elution of the desired product | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Compound may have decomposed on the silica gel. | Check the stability of your compound on a small amount of silica gel before performing large-scale chromatography. Consider using a less acidic stationary phase like neutral alumina. | |
| Poor separation of product and impurities | Incorrect mobile phase polarity. | Optimize the mobile phase composition using TLC to achieve better separation. A shallower gradient or isocratic elution with the optimal solvent ratio might be necessary. |
| Column is overloaded with the crude sample. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude sample should be about 1-5% of the weight of the silica gel. | |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| Product elutes too quickly | Mobile phase is too polar. | Decrease the percentage of the polar solvent in the mobile phase. |
| Broad or tailing peaks | Interaction of the basic nitrogen with acidic silica gel. | Add a small amount (0.1-1%) of triethylamine or pyridine to the mobile phase to suppress tailing. |
| The sample was dissolved in a solvent that is too strong. | Dissolve the sample in a minimal amount of the initial mobile phase or a less polar solvent before loading it onto the column. | |
| Cracks or bubbles in the silica gel bed | The column ran dry at some point. | Always keep the solvent level above the top of the silica gel. |
| Heat generated from the interaction of the solvent with the silica gel. | Pack the column slowly and allow any heat to dissipate. Pre-wetting the silica gel with the initial mobile phase can help. |
Experimental Protocol: Column Chromatography of this compound
This is a general procedure and may require optimization based on the specific impurities in your sample.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Preparation of the Column:
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the initial mobile phase or a slightly more polar solvent in which the compound is highly soluble).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand layer.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate test tubes.
-
If using gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Monitor the elution by collecting small aliquots from each fraction and analyzing them by TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Workflow and Logic Diagrams
dealing with regioisomer formation in "Methyl 5-chloro-6-methoxynicotinate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-chloro-6-methoxynicotinate. The primary focus is to address the common challenge of regioisomer formation during the synthesis, ensuring high purity of the desired product.
Troubleshooting Guide
Issue: Low Yield of this compound and Presence of an Unidentified Isomer
Question: My reaction to synthesize this compound from Methyl 5,6-dichloronicotinate using sodium methoxide has resulted in a low yield of the desired product. Spectroscopic analysis (NMR and GC-MS) indicates the presence of a significant amount of a regioisomeric byproduct. How can I improve the regioselectivity and overall yield?
Answer: The formation of a regioisomer is a common challenge in the nucleophilic aromatic substitution (SNAr) of dichlorinated pyridines. The primary competing regioisomer is Methyl 6-chloro-5-methoxynicotinate. The ratio of these isomers is highly dependent on the reaction conditions.
Possible Causes and Solutions:
-
Reaction Temperature: Higher temperatures can lead to decreased regioselectivity.
-
Recommendation: Perform the reaction at a lower temperature. Start with 0°C and slowly warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote the formation of the thermodynamically more stable, but undesired, isomer.
-
Recommendation: Optimize the reaction time by closely monitoring the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to minimize isomer formation.
-
-
Stoichiometry of Sodium Methoxide: An excess of sodium methoxide can lead to side reactions and may influence the isomer ratio.
-
Recommendation: Use a slight excess (1.1 to 1.2 equivalents) of sodium methoxide. A large excess should be avoided.
-
-
Solvent: The choice of solvent can influence the solubility of intermediates and the overall reaction pathway.
-
Recommendation: Anhydrous methanol is the most common solvent for this reaction. Ensure the solvent is completely dry, as water can lead to hydrolysis of the ester and other side reactions.
-
Table 1: Effect of Reaction Conditions on Regioisomer Ratio (Hypothetical Data)
| Temperature (°C) | Time (h) | Sodium Methoxide (eq.) | Ratio of Desired to Undesired Isomer |
| 60 | 12 | 1.5 | 3:1 |
| 25 | 8 | 1.2 | 6:1 |
| 0 to 25 | 6 | 1.1 | 10:1 |
Frequently Asked Questions (FAQs)
Q1: What is the most likely starting material for the synthesis of this compound?
A1: The most plausible and commercially available starting material is Methyl 5,6-dichloronicotinate (CAS: 56055-54-0).[1]
Q2: What is the primary regioisomeric byproduct I should expect?
A2: The primary regioisomeric byproduct is Methyl 6-chloro-5-methoxynicotinate . This arises from the nucleophilic attack of the methoxide ion at the C-5 position of the pyridine ring instead of the desired C-6 position.
Q3: How can I distinguish between this compound and its regioisomer, Methyl 6-chloro-5-methoxynicotinate, using analytical techniques?
A3:
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons on the pyridine ring will be different for the two isomers. Specifically, the proton at the C-2 position will likely show a different chemical shift and coupling pattern. Two-dimensional NMR techniques like NOESY can be particularly useful. A NOESY experiment should show a correlation between the methoxy protons and the proton at the C-5 position for the desired product, which would be absent in the regioisomer.[2]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridine ring, particularly those bonded to the chlorine and methoxy groups, will differ significantly between the two isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The two isomers will likely have different retention times on a GC column. Their mass spectra will be very similar due to the same molecular weight, but there might be subtle differences in the fragmentation patterns.[3][4]
Q4: What are the best methods for purifying the desired this compound from its regioisomer?
A4:
-
Column Chromatography: This is the most effective method for separating regioisomers. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point. The polarity difference between the two isomers should allow for their separation.
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be a viable option, especially for large-scale purification.
Q5: Are there any other potential side reactions I should be aware of?
A5:
-
Hydrolysis: If there is any water present in the reaction mixture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Di-substitution: Although less likely under controlled conditions, it is possible for both chlorine atoms to be substituted by methoxide, leading to the formation of Methyl 5,6-dimethoxynicotinate.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on analogous reactions and established principles of nucleophilic aromatic substitution on pyridine rings.
Materials:
-
Methyl 5,6-dichloronicotinate
-
Sodium methoxide
-
Anhydrous methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 5,6-dichloronicotinate (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium methoxide (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from the regioisomeric byproduct.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for regioisomer formation.
Caption: Logical relationship of regioisomer formation.
References
- 1. Methyl 5,6-Dichloronicotinate | C7H5Cl2NO2 | CID 2782166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of Substituted Nicotinates: An NMR-Based Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a critical step. This guide provides a comparative framework for the validation of the chemical structure of substituted methyl nicotinates using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structures.
Due to the unavailability of public experimental NMR data for Methyl 5-chloro-6-methoxynicotinate, this guide will focus on the closely related isomer, Methyl 6-chloro-5-methoxynicotinate , as a primary example. This compound shares key structural motifs with the original target, making it a relevant case study for structural validation by NMR. We will compare its expected spectral features with those of another related analogue, Methyl 5-bromo-6-methoxynicotinate .
Comparative Analysis of NMR Spectral Data
The chemical environment of each proton and carbon atom in a molecule dictates its unique chemical shift in ¹H and ¹³C NMR spectra, respectively. By analyzing these shifts and the coupling patterns between adjacent nuclei, the precise connectivity and substitution pattern of a molecule can be determined.
Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for Methyl 6-chloro-5-methoxynicotinate and a comparison with the expected shifts for Methyl 5-bromo-6-methoxynicotinate. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures.
| Assignment | Methyl 6-chloro-5-methoxynicotinate | Methyl 5-bromo-6-methoxynicotinate |
| Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | |
| H-2 | ~8.5 | ~8.5 |
| H-4 | ~7.8 | ~7.9 |
| OCH₃ (ester) | ~3.9 | ~3.9 |
| OCH₃ (ring) | ~4.0 | ~4.0 |
| Predicted ¹³C Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | |
| C=O | ~165 | ~165 |
| C-2 | ~148 | ~149 |
| C-3 | ~125 | ~126 |
| C-4 | ~115 | ~118 |
| C-5 | ~145 | ~110 (C-Br) |
| C-6 | ~155 (C-Cl) | ~158 |
| OCH₃ (ester) | ~52 | ~52 |
| OCH₃ (ring) | ~55 | ~56 |
Note: These are predicted values and may differ slightly from experimental results.
Experimental Protocols for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Instrumentation
-
NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
-
Probe: 5 mm Broadband Observe (BBO) probe
-
Software: TopSpin 3.5 (or equivalent)
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample (e.g., Methyl 6-chloro-5-methoxynicotinate).
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube.
Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's sample spinner and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard 30-degree pulse.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.
Logical Workflow for Structure Validation
The process of validating a chemical structure using NMR follows a logical progression from sample preparation to final data analysis and comparison.
Caption: Logical workflow for the validation of a chemical structure using NMR spectroscopy.
By following these protocols and comparative analysis, researchers can confidently validate the structure of synthesized compounds like Methyl 6-chloro-5-methoxynicotinate and its analogues, ensuring the integrity of their research and development efforts.
Spectroscopic Analysis and Confirmation of Methyl 5-chloro-6-methoxynicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of Methyl 5-chloro-6-methoxynicotinate with its structural isomers, offering a practical framework for its unambiguous identification and characterization. The following sections detail the predicted and experimental spectroscopic data, standardized experimental protocols, and a visual workflow for spectroscopic analysis.
Spectroscopic Data Comparison
The positive identification of a specific chemical entity is paramount in research and development. In the case of substituted pyridine derivatives like this compound, differentiation from its isomers is critical. This section presents a comparative analysis of predicted spectroscopic data for this compound against experimental data for its commercially available isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a unique fingerprint for each isomer.
Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| This compound | H-2 | 8.55 | N/A |
| H-4 | 8.10 | N/A | |
| -OCH₃ (C6) | 4.05 | N/A | |
| -OCH₃ (Ester) | 3.90 | N/A | |
| Methyl 2-chloro-6-methoxynicotinate | H-4 | N/A | 8.13 |
| H-5 | N/A | 7.11 | |
| -OCH₃ (C6) | N/A | 3.92 | |
| -OCH₃ (Ester) | N/A | 3.81 | |
| Methyl 2-methoxynicotinate | H-4 | N/A | 8.13 |
| H-5 | N/A | 7.11 | |
| H-6 | N/A | 8.38 | |
| -OCH₃ (C2) | N/A | 3.92 | |
| -OCH₃ (Ester) | N/A | 3.81 |
Table 2: Comparative ¹³C NMR Data (Predicted)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | C-2 | 148.5 |
| C-3 | 125.0 | |
| C-4 | 142.0 | |
| C-5 | 118.0 | |
| C-6 | 160.0 | |
| C=O | 165.0 | |
| -OCH₃ (C6) | 54.0 | |
| -OCH₃ (Ester) | 52.5 | |
| Methyl 2-chloro-6-methoxynicotinate | C-2 | 155.0 |
| C-3 | 115.0 | |
| C-4 | 140.0 | |
| C-5 | 110.0 | |
| C-6 | 162.0 | |
| C=O | 166.0 | |
| -OCH₃ (C6) | 53.5 | |
| -OCH₃ (Ester) | 52.0 | |
| Methyl 2-methoxynicotinate | C-2 | 161.0 |
| C-3 | 112.0 | |
| C-4 | 139.0 | |
| C-5 | 117.0 | |
| C-6 | 150.0 | |
| C=O | 167.0 | |
| -OCH₃ (C2) | 53.0 | |
| -OCH₃ (Ester) | 51.5 |
Note: Predicted values were obtained using online NMR prediction tools. Experimental data for isomers is sourced from publicly available databases.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence, absence, and position of characteristic absorption bands can confirm the existence of specific functional groups.
Table 3: Comparative IR Absorption Data (Predicted)
| Compound | Functional Group | Predicted Absorption Range (cm⁻¹) | Expected Intensity |
| This compound | C=O (Ester) | 1720 - 1740 | Strong |
| C=C, C=N (Aromatic Ring) | 1550 - 1600 | Medium - Strong | |
| C-O (Ester, Ether) | 1100 - 1300 | Strong | |
| C-Cl | 700 - 800 | Medium | |
| C-H (Aromatic) | 3000 - 3100 | Weak | |
| C-H (Alkyl) | 2850 - 3000 | Weak | |
| Methyl 2-chloro-6-methoxynicotinate | C=O (Ester) | 1715 - 1735 | Strong |
| C=C, C=N (Aromatic Ring) | 1540 - 1590 | Medium - Strong | |
| C-O (Ester, Ether) | 1090 - 1290 | Strong | |
| C-Cl | 710 - 810 | Medium | |
| C-H (Aromatic) | 3010 - 3110 | Weak | |
| C-H (Alkyl) | 2860 - 3010 | Weak | |
| Methyl 2-methoxynicotinate | C=O (Ester) | 1710 - 1730 | Strong |
| C=C, C=N (Aromatic Ring) | 1560 - 1610 | Medium - Strong | |
| C-O (Ester, Ether) | 1080 - 1280 | Strong | |
| C-H (Aromatic) | 3020 - 3120 | Weak | |
| C-H (Alkyl) | 2870 - 3020 | Weak |
Note: Predicted values are based on typical absorption ranges for the indicated functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular ion peak confirms the molecular weight, while the fragmentation pattern offers clues about the molecule's structure.
Table 4: Predicted Mass Spectrometry Fragmentation Data
| Compound | Molecular Formula | Molecular Weight | Predicted Key Fragments (m/z) |
| This compound | C₈H₈ClNO₃ | 201.61 | 201/203 (M⁺), 170/172 ([M-OCH₃]⁺), 142/144 ([M-COOCH₃]⁺), 127 ([M-Cl-OCH₃]⁺) |
| Methyl 2-chloro-6-methoxynicotinate | C₈H₈ClNO₃ | 201.61 | 201/203 (M⁺), 170/172 ([M-OCH₃]⁺), 142/144 ([M-COOCH₃]⁺) |
| Methyl 2-methoxynicotinate | C₈H₉NO₃ | 167.16 | 167 (M⁺), 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺) |
Note: The presence of chlorine results in isotopic peaks (M⁺ and M+2) with an approximate ratio of 3:1.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° or 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30° pulse, a spectral width of 220-250 ppm, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C. A relaxation delay of 1-2 seconds is common.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
For liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize Electron Ionization (EI) for volatile compounds or a soft ionization technique like Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
EI: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of spectroscopic analysis for the confirmation of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
A Comparative Guide to the Synthetic Utility of Methyl 5-Chloro-6-methoxynicotinate and Methyl 5-Bromo-6-methoxynicotinate
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the design and execution of synthetic routes. This guide provides an in-depth comparison of methyl 5-chloro-6-methoxynicotinate and methyl 5-bromo-6-methoxynicotinate, two key intermediates in the synthesis of complex molecules. The focus is on their relative performance in palladium-catalyzed cross-coupling reactions, supported by representative experimental data and detailed protocols.
The primary distinction in the synthetic application of these two molecules lies in the reactivity of the halogen substituent. In palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond is a key determinant of the reaction's facility. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, which generally renders aryl bromides more reactive than their corresponding aryl chloride counterparts.[1] This fundamental difference in reactivity dictates the choice of reaction conditions and has significant implications for the overall efficiency of a synthetic sequence.
Quantitative Data Summary: A Comparative Overview
To illustrate the differences in reactivity, the following tables summarize representative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that while data for the bromo-substituted compound is available for analogous systems, direct comparative studies for these specific substrates under identical conditions are scarce. The data for the chloro-substituted compound is based on typical results for less reactive aryl chlorides, which often require more forcing conditions to achieve comparable yields.
Table 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 5-bromo-6-methoxynicotinate | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | DMF | 80 | 24 | ~85-90[2] |
| This compound | Pd₂(dba)₃ / XPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane | 100-110 | 24 | ~70-80* |
*Note: This is an estimated yield based on the requirement for a more active catalyst system and higher temperatures for less reactive aryl chlorides.[2][3]
Table 2: Buchwald-Hartwig Amination with Morpholine
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Expected Reactivity |
| Methyl 5-bromo-6-methoxynicotinate | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90-100 | Higher |
| This compound | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu | Toluene | 100-110 | Lower |
Table 3: Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Expected Reactivity |
| Methyl 5-bromo-6-methoxynicotinate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60-70 | Higher |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80-100 | Lower |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura cross-coupling of both substrates.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-Bromo-6-methoxynicotinate
Objective: To synthesize methyl 6-methoxy-5-phenylnicotinate.
Materials:
-
Methyl 5-bromo-6-methoxynicotinate
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add methyl 5-bromo-6-methoxynicotinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[2]
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.05 equiv.).
-
Add degassed, anhydrous DMF via syringe to the flask.
-
Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the pure methyl 6-methoxy-5-phenylnicotinate.[2]
Protocol 2: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize methyl 6-methoxy-5-phenylnicotinate.
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.) to a dry Schlenk flask with a magnetic stir bar.
-
Add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Add anhydrous, degassed 1,4-dioxane to the flask.
-
Seal the flask and heat the mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Due to the lower reactivity of the chloride, longer reaction times may be necessary compared to the bromide.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic and Workflow Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparison of synthetic workflow for the two nicotinates.
References
A Comparative Guide on the Reactivity of Chloro- vs. Bromo-Substituted Nicotinates in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceuticals and advanced materials, the functionalization of heterocyclic scaffolds such as nicotinic acid and its esters (nicotinates) is of critical importance. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose. The choice of the halide substituent—chloro or bromo—on the nicotinate ring is a crucial decision that profoundly influences reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of bromo- and chloro-substituted nicotinates, supported by experimental data from analogous systems and detailed reaction protocols.
The Chemical Basis of Reactivity: Why Bromides Are Generally More Reactive
The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is Iodo > Bromo > Chloro . This hierarchy is primarily dictated by two key factors:
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE) : The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. A lower BDE means less energy is required to cleave the C-Br bond during the initial, and often rate-determining, oxidative addition step of the palladium catalyst.
-
Oxidative Addition Kinetics : Oxidative addition, where the palladium(0) catalyst inserts into the C-X bond, is faster for aryl bromides than for aryl chlorides. The greater polarizability and lower bond strength of the C-Br bond facilitate a more rapid interaction with the electron-rich palladium center, accelerating the entire catalytic cycle.
While bromo-substituted nicotinates offer higher reactivity, often leading to better yields under milder conditions, recent advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have significantly improved the viability of using the more economical and widely available chloro-nicotinates.
Quantitative Data Comparison
The following tables summarize representative experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Due to a scarcity of direct side-by-side comparisons for identical nicotinate substrates, the data is compiled from closely related halopyridine systems to illustrate the general reactivity trend.
Table 1: Suzuki-Miyaura Coupling Data
| Halonicotinate/Halopyridine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 90-100 °C | High Yields (Typical) |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt / K₂CO₃ | DMF, MW, 150 °C, 10 min | 94 |
| 2-Chloropyridine | Fluoroarenes | Pd(OAc)₂ / SPhos / PivOK | Isopropyl acetate, 120 °C, 24h | 70-90 |
| Ethyl 4,6-dichloronicotinate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O, 80 °C, 12h | 85 (at C4) |
Table 2: Buchwald-Hartwig Amination Data
| Halonicotinate/Halopyridine Substrate | Amine Partner | Catalyst System | Conditions | Yield (%) |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP / NaOt-Bu | Toluene, 80 °C, 4h | 60[1][2] |
| tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp / NaOt-Bu | Toluene, Reflux, 1h | 90.7[1] |
| Aryl Chlorides (General) | Various Amines | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N / NaOt-Bu | Toluene, 100 °C | High Yields |
| Ethyl 6-chloro-4-(methylamino)nicotinate | Aniline | Pd₂(dba)₃ / XPhos / NaOt-Bu | Toluene, 100 °C | (Optimization required) |
Table 3: Sonogashira Coupling Data
| Halonicotinate/Halopyridine Substrate | Alkyne Partner | Catalyst System | Conditions | Yield (%) |
| Aryl Bromides (General) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF, RT | 88-97 |
| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0) / CuI / Amine Base | (Not Specified) | Selective coupling at C-I |
| Aryl Chlorides (General) | Phenylacetylene | nSiO₂–dendrimer–Pd(0) / K₂CO₃ | PEG-400, 100 °C | 80-95[3] |
| 2-Bromophenoxy derivatives | Terminal Acetylenes | (Not Specified) | (Not Specified) | Good Yields[4] |
Mandatory Visualizations
Catalytic Cycle and Experimental Workflow Diagrams
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.[1]
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. Researchers must note that optimal conditions (catalyst, ligand, base, solvent, temperature) are highly substrate-dependent and require optimization.
Protocol 1: Suzuki-Miyaura Coupling of a Halonicotinate[5][6][7]
This protocol describes a typical procedure for the coupling of a halonicotinate ester with an arylboronic acid.
-
Materials :
-
Halonicotinate ester (e.g., Ethyl 6-bromonicotinate) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
-
-
Procedure :
-
To an oven-dried Schlenk flask, add the halonicotinate ester, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-substituted nicotinate.
-
Protocol 2: Buchwald-Hartwig Amination of a Halonicotinate[1][8][9]
This protocol provides a general method for the C-N bond formation between a halonicotinate and an amine.
-
Materials :
-
Halonicotinate ester (e.g., Ethyl 2-chloronicotinate) (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XantPhos or XPhos) (2-5 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOt-Bu) (1.4-2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
-
Procedure :
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the halonicotinate ester and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Sonogashira Coupling of a Halonicotinate[10][11][12]
This protocol outlines a copper(I)-cocatalyzed method for coupling a halonicotinate with a terminal alkyne.
-
Materials :
-
Halonicotinate ester (e.g., Methyl 2-bromonicotinate) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) cocatalyst (e.g., CuI) (4-10 mol%)
-
Amine base (e.g., Triethylamine, Et₃N, or Diisopropylamine, DIPEA) (2-3 equiv, can also be used as solvent)
-
Anhydrous solvent (e.g., THF or Toluene)
-
-
Procedure :
-
To a dry Schlenk flask under an inert atmosphere, add the halonicotinate ester, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the terminal alkyne and the amine base.
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Stir the reaction at room temperature or heat to 50-70 °C, depending on substrate reactivity. Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the mixture and dilute it with an organic solvent. Filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The choice between a chloro- or bromo-substituted nicotinate for cross-coupling reactions involves a fundamental trade-off between reactivity and cost. Bromo-nicotinates are inherently more reactive due to their lower C-Br bond dissociation energy, generally providing higher yields under milder conditions and with shorter reaction times. This makes them ideal for complex, late-stage syntheses where efficiency is paramount.
Conversely, chloro-nicotinates are more cost-effective and have greater commercial availability, making them attractive for large-scale industrial applications. The historical challenge of their lower reactivity is being overcome by the continuous development of highly active palladium catalyst systems featuring bulky, electron-rich ligands. These advanced catalysts can efficiently activate the stronger C-Cl bond, narrowing the reactivity gap and expanding the synthetic utility of chloro-nicotinates. Ultimately, the optimal choice depends on the specific synthetic goal, scale, and economic considerations of the project.
References
A Comparative Guide to the Biological Potential of Methyl 5-chloro-6-methoxynicotinate Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. The substituted pyridine ring, a cornerstone of medicinal chemistry, continues to yield compounds of significant interest. This guide focuses on Methyl 5-chloro-6-methoxynicotinate , a readily available chemical intermediate, as a promising starting point for the development of new biologically active molecules.[1][2][3]
While direct biological activity data for this specific parent ester and its immediate derivatives are not extensively reported in peer-reviewed literature, its structural motifs—a halogenated and methoxylated pyridine core—are present in numerous compounds with established pharmacological profiles. This guide will, therefore, provide a comparative analysis of the potential biological activities of its derivatives, grounded in the established structure-activity relationships (SAR) of analogous nicotinic acid derivatives and other relevant heterocyclic compounds. We will explore potential applications in oncology and infectious diseases, present hypothetical yet plausible derivatives, and benchmark their potential efficacy against known agents using published experimental data.
The this compound Scaffold: A Platform for Discovery
This compound presents a versatile platform for chemical modification. The key features for derivatization are:
-
The Ester Group (C3 position): This is the most facile point for modification, readily converted into amides, hydrazides, and subsequently, a variety of five-membered heterocycles like oxadiazoles or thiadiazoles. This strategy is a well-trodden path for modulating the biological activity of nicotinic acids.[4][5]
-
The Chloro Group (C5 position): The chlorine atom significantly influences the electronic properties of the pyridine ring and can be a key pharmacophoric element for interaction with biological targets. In many classes of anticancer and antimicrobial agents, halogen substituents are known to enhance activity.[6][7]
-
The Methoxy Group (C6 position): This group can also be modified, for instance, by demethylation to a hydroxyl group, which can then be used for further derivatization. The methoxy group itself can play a role in target binding and can influence the molecule's metabolic stability and pharmacokinetic properties.
The following diagram illustrates the primary points of diversification on the scaffold.
Caption: Key diversification points of the this compound scaffold.
Comparative Analysis: Anticancer Potential
While no direct anticancer data exists for derivatives of our lead scaffold, we can extrapolate from related structures. Halogenated heterocycles are a rich source of anticancer compounds.[7] The rationale for exploring this scaffold in oncology is strong, particularly in targeting estrogen-dependent cancers or other malignancies where substituted heterocycles have shown promise.[6]
Proposed Derivatives and Comparative Efficacy
Let's propose a hypothetical derivative, Compound A , a 1,3,4-thiadiazole derivative synthesized from the parent ester. We can then compare its potential cytotoxicity with known halogenated anticancer agents from the literature.
Synthetic Workflow for Proposed Anticancer Derivatives:
Caption: Proposed synthesis of a thiadiazole derivative from the parent scaffold.
Comparative Cytotoxicity Data
The following table compares the cytotoxic activity of established halogenated anticancer compounds against various cancer cell lines. This provides a benchmark for the level of activity that well-designed derivatives of this compound could aspire to achieve.
| Compound Class | Specific Derivative Example | Cancer Cell Line | Cytotoxicity (IC50 / GI50 in µM) | Reference |
| Halogenated Benzofuran | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | Not specified, but potent | [7] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung), HepG2 (Liver) | Not specified, but potent | [7] | |
| Fluorophenyl-1,3,4-thiadiazole | Compound A2 (structure in source) | MCF-7 (Breast) | 52.35 | [6] |
| Compound B1 (structure in source) | MCF-7 (Breast) | 53.9 | [6] | |
| Ciminalum-thiazolidinone Hybrid | Compound 2h (structure in source) | MOLT-4 (Leukemia) | < 0.01 | [8] |
| SW-620 (Colon) | < 0.01 | [8] |
Expertise & Experience Insights: The data suggests that halogenated heterocyclic systems can achieve potent, and in some cases, sub-micromolar anticancer activity. The high potency of the Ciminalum-thiazolidinone hybrid highlights the importance of the overall molecular structure, not just the presence of a halogen. For derivatives of this compound, achieving selectivity for cancer cells over normal cells would be a critical experimental endpoint. The selectivity of the fluorophenyl-1,3,4-thiadiazoles for estrogen-dependent MCF-7 cells over estrogen-independent MDA-MB-231 cells is a key finding that could guide the screening of our proposed derivatives.[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To validate the anticancer potential of newly synthesized derivatives, a robust and standardized cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method.
Workflow for MTT Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7, A549) into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours.
-
Solubilization: Aspirate the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Analysis: Antimicrobial Potential
The nicotinic acid scaffold is a known pharmacophore in antimicrobial agents.[9][10] Derivatives such as hydrazides and oxadiazoles have demonstrated significant antibacterial activity, including against resistant strains like MRSA.[4][11] This provides a strong rationale for derivatizing this compound to explore its potential in combating bacterial and fungal pathogens.
Proposed Derivatives and Comparative Efficacy
Following a similar synthetic strategy as for the anticancer derivatives, we can propose the synthesis of Compound B , a nicotinoyl hydrazone, and Compound C , a 1,3,4-oxadiazoline, from our parent scaffold.
Comparative Antimicrobial Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for various nicotinic acid derivatives from the literature, offering a benchmark for the potential efficacy of our proposed compounds. Lower MIC values indicate higher potency.
| Compound Class | Specific Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Acylhydrazone of Nicotinic Acid | Compound 13 (with 5-nitrofuran) | Staphylococcus epidermidis | 1.95 | [4] |
| Staphylococcus aureus (MRSA) | 7.81 | [4] | ||
| Staphylococcus aureus | 3.91 | [4] | ||
| 1,3,4-Oxadiazoline of Nicotinic Acid | Compound 25 (with 5-nitrofuran) | Bacillus subtilis | 7.81 | [4] |
| Staphylococcus aureus | 7.81 | [4] | ||
| Staphylococcus aureus (MRSA) | 15.62 | [4] |
Expertise & Experience Insights: The data clearly indicates that converting the ester/acid functionality of a nicotinic acid into acylhydrazones or oxadiazolines is a highly effective strategy for generating potent antibacterial activity, particularly against Gram-positive bacteria.[4] The presence of specific substituents, such as the 5-nitrofuran ring in the examples above, is crucial for high potency. This suggests that for derivatives of this compound, screening a library of hydrazones with different aromatic aldehydes would be a logical first step to establish a structure-activity relationship. The fact that these compounds are active against MRSA is particularly significant given the challenge of antimicrobial resistance.[4]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the bacterial strains (e.g., Staphylococcus aureus ATCC 6538, MRSA ATCC 43300) in a suitable broth (e.g., Mueller-Hinton Broth) to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth. The concentration range should be broad enough to capture the MIC value (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of about 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be used as a reference compound.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Directions
This compound is a promising, yet underexplored, scaffold for medicinal chemistry. Based on a comparative analysis of structurally related nicotinic acid derivatives and other halogenated heterocycles, there is a strong scientific rationale to pursue the synthesis and evaluation of its derivatives as potential anticancer and antimicrobial agents.
The key to unlocking this potential lies in the systematic exploration of structure-activity relationships. By modifying the ester group to create amides, hydrazones, and heterocycles, and by screening these new chemical entities through established in vitro assays like the MTT and broth microdilution methods, researchers can identify lead compounds for further optimization. The comparative data provided in this guide serves as a set of initial benchmarks against which these new derivatives can be judged, paving the way for the development of novel therapeutics.
References
- 1. This compound [synhet.com]
- 2. China Other Intermediates series,2-Chloropyridine-5-Carbaldehyde,5-Bromo-2-Hydroxynicotinic Acid Manufacturer and Supplier [custchemvip.com]
- 3. Site Index - Fuxin Custchem Fine Chemical Co., Ltd. [custchemvip.com]
- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]
- 11. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Substituted Nicotinates: A Comparative Guide for Researchers
Deciphering the Core Moiety: The Nicotinate Scaffold
Nicotinic acid and its ester derivatives are prevalent motifs in medicinal chemistry, forming the backbone of numerous biologically active compounds. The pyridine ring nitrogen introduces a dipole moment and a site for hydrogen bonding, influencing the molecule's solubility, metabolic stability, and interaction with biological targets. The ester functionality can be hydrolyzed by esterases in vivo, potentially acting as a pro-drug moiety to release the corresponding carboxylic acid.
Impact of Key Substituents on Biological Activity
The biological activity of pyridine derivatives is significantly modulated by the nature and position of their substituents. The chloro and methoxy groups on "Methyl 5-chloro-6-methoxynicotinate" are expected to play a crucial role in defining its pharmacological profile.
The Role of the Chloro Group
The introduction of a chlorine atom can substantially alter a molecule's properties. In many drug candidates, a chloro substituent enhances biological activity.[1] This can be attributed to several factors:
-
Increased Lipophilicity: The chloro group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the compound's half-life.
-
Electronic Effects: As an electron-withdrawing group, chlorine can modulate the pKa of the pyridine nitrogen and influence the reactivity of the ring.
-
Binding Interactions: The chloro group can participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules, potentially increasing binding affinity.
For instance, studies on various heterocyclic compounds have shown that chloro-substitution can be crucial for their desired biological effects, including antimicrobial and anticancer activities.[1][2]
The Influence of the Methoxy Group
The methoxy group, an electron-donating substituent, also imparts significant changes to the parent molecule:
-
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
-
Solubility and Conformation: The methoxy group can influence the molecule's solubility and rotational conformation, which can affect its binding to a target.
-
Metabolic Lability: The methyl group of the methoxy substituent can be a site for O-demethylation by cytochrome P450 enzymes, which can be a route for metabolism and clearance.
In some series of compounds, the presence of a methoxy group has been linked to enhanced potency. For example, in a series of 5-amino nicotinic acid derivatives, a meta-substituted phenyl ring with a methoxy group led to the best inhibition of α-amylase.[3]
Hypothetical Structure-Activity Relationship Trends
Based on general principles observed in related heterocyclic compounds, we can propose a hypothetical SAR summary for analogs of "this compound." This table is intended to guide the design of new analogs for biological screening.
| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |
| C2 | Small, electron-withdrawing groups (e.g., -F, -CN) | Potentially favorable | Can influence the electronics of the pyridine ring and participate in specific binding interactions. |
| C4 | Hydrogen bond donors/acceptors (e.g., -NH2, -OH) | May increase potency and selectivity | Can form key interactions with the biological target. |
| C5 (Chloro Position) | Replacement with other halogens (e.g., -Br, -I) | Variable; may increase lipophilicity and potency | The size and electronegativity of the halogen will influence binding and metabolic stability. |
| C6 (Methoxy Position) | Variation of the alkoxy group (e.g., -OEt, -OPr) | May affect metabolic stability and lipophilicity | Larger alkoxy groups could provide additional hydrophobic interactions. |
| Ester Group | Hydrolysis to carboxylic acid | May reveal the active form (pro-drug) | The carboxylic acid can form ionic interactions and hydrogen bonds. |
| Ester Group | Conversion to amides | May increase metabolic stability and alter binding | Amides can act as hydrogen bond donors and acceptors. |
Experimental Protocols for Biological Evaluation
To investigate the SAR of "this compound" analogs, a variety of in vitro assays can be employed. The choice of assay will depend on the therapeutic area of interest. Below are detailed methodologies for common primary screening assays.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability. It is a common initial screen for potential anticancer agents.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds or vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Visualizing the Research Workflow and Potential Mechanisms
Diagrams created using Graphviz can help to visualize the logical flow of experiments and potential biological pathways involved.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel chemical entities.
Caption: A hypothetical signaling pathway (MAPK pathway) that could be targeted by substituted nicotinate analogs.
References
- 1. eurochlor.org [eurochlor.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for Methyl 5-chloro-6-methoxynicotinate
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. Methyl 5-chloro-6-methoxynicotinate is a valuable substituted pyridine derivative, frequently employed as an electrophilic partner in cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive comparison of alternative reagents, offering insights into their relative performance, supported by experimental data, to aid in the rational selection of synthetic equivalents.
The primary utility of this compound lies in its participation in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The reactivity of the chloro-substituted pyridine core allows for the introduction of a wide array of substituents, making it a versatile scaffold in the synthesis of complex molecules and compound libraries.
Direct Analogs: The Impact of Halogen Substitution
The most direct alternatives to this compound are its bromo- and fluoro-analogs. The choice of halogen significantly impacts the reagent's reactivity in cross-coupling reactions, following the general trend of I > Br > OTf >> Cl.[1] This reactivity difference is primarily attributed to the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the palladium catalyst.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and heteroaryl-aryl structures. The following table summarizes the comparative performance of chloro- and bromo-substituted pyridines in Suzuki-Miyaura reactions with various arylboronic acids. While direct comparative data for this compound and its bromo-analog under identical conditions is not extensively reported in a single study, the data presented is collated from various sources to illustrate the general reactivity trends.
Table 1: Comparative Yields of Suzuki-Miyaura Coupling for Halogenated Pyridines
| Halogenated Pyridine | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 0.25 | 85 | [2] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [3] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | 110 | 0.17 | 86 | [4] |
| 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 12 | 94 | [4] |
| 2-Bromo-6-methylisonicotinic acid | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80-100 | - | Good to Excellent | [4] |
| 2-Chloro-6-methylisonicotinic acid | Arylboronic acid | Pd(OAc)₂ / Buchwald ligands | Stronger bases | Higher temps | - | Moderate to Good | [4] |
Key Observations:
-
Reactivity: Bromo-substituted pyridines generally exhibit higher reactivity than their chloro-counterparts, often requiring milder reaction conditions (lower temperatures, less specialized ligands) to achieve comparable or higher yields.[4]
-
Catalyst and Ligand Choice: The coupling of less reactive aryl chlorides often necessitates the use of more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) to facilitate the oxidative addition step.[3]
-
Fluoro-analogs: Fluoro-substituted pyridines are generally not suitable substrates for standard Suzuki-Miyaura coupling due to the strength of the C-F bond. However, they can be valuable for other transformations like nucleophilic aromatic substitution (SNA).
Experimental Protocol: Suzuki-Miyaura Coupling of a Heteroaryl Halide
This generalized protocol is based on common procedures for the Suzuki-Miyaura coupling of heteroaryl halides with arylboronic acids.
Materials:
-
Methyl 5-halo-6-methoxynicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the methyl 5-halo-6-methoxynicotinate, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Bioisosteric Replacements: A Strategy for Drug Discovery
In medicinal chemistry, the concept of bioisosterism is a powerful tool for optimizing the pharmacological properties of a lead compound.[5] Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.[6] For this compound, bioisosteric replacements can be considered for both the substituents and the pyridine core itself.
Replacing the Pyridine Core
The pyridine ring is a common scaffold in pharmaceuticals. However, replacing it with other heterocycles can lead to improved properties such as metabolic stability, solubility, or target engagement.
Table 2: Bioisosteric Replacements for the Pyridine Ring
| Original Moiety | Bioisosteric Replacement | Rationale and Potential Advantages |
| Pyridine | Benzonitrile | The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. This replacement can displace unfavorable water molecules from a binding pocket, potentially improving binding affinity.[7] |
| Pyridine | Pyrimidine | The introduction of a second nitrogen atom can alter the electronic properties, basicity, and hydrogen bonding potential of the ring, which can be beneficial for target interaction and pharmacokinetic properties.[2] |
| Pyridine-N-oxide | 2-Difluoromethylpyridine | This replacement has been shown to enhance biological activity in certain contexts and can improve metabolic stability.[8] |
| Pyridine | Saturated bicyclic amines (e.g., 3-azabicyclo[3.1.1]heptanes) | Can mimic the vectoral orientation of substituents on a pyridine ring while providing a saturated, non-aromatic core, which can improve solubility and metabolic stability.[9] |
Workflow for Selecting an Alternative Reagent
The decision to use a direct analog or a bioisosteric replacement depends on the specific goals of the synthesis and the desired properties of the final compound.
Caption: Workflow for selecting an alternative reagent.
Reaction Pathways: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the key reaction is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Mechanism Description:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), such as this compound, to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive chlorides.[3]
-
Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form the new C-C bond of the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Conclusion
The selection of an appropriate alternative to this compound is a strategic decision that can significantly impact the efficiency of a synthetic route and the properties of the final product. For enhancing reactivity in cross-coupling reactions, the corresponding bromo-analog is a logical choice, though it may require adjustments to the catalytic system. For the purposes of drug discovery and the optimization of pharmacological profiles, the exploration of bioisosteric replacements for both the pyridine core and its substituents offers a rich avenue for innovation. This guide provides a framework and supporting data to assist researchers in making informed decisions when selecting alternative reagents in their synthetic endeavors.
References
- 1. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with Mefolinate (5-Methyltetrahydrofolate), but Not Folic Acid or Folinic Acid, Leads to Measurable 5-Methylt… [ouci.dntb.gov.ua]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
The Strategic Application of Methyl 5-chloro-6-methoxynicotinate in Synthesis: A Cost-Benefit Analysis
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic campaign. This guide provides a comprehensive cost-benefit analysis of utilizing Methyl 5-chloro-6-methoxynicotinate as a key building block in the synthesis of complex molecules, with a particular focus on the preparation of substituted pyridines, a common scaffold in pharmaceuticals.
This analysis compares the synthetic route employing this compound with a common alternative pathway starting from 2,5-dichloropyridine for the synthesis of a key intermediate for a phosphodiesterase 4D (PDE4D) inhibitor. The comparison is based on experimental data, cost of starting materials, and the overall efficiency of the synthetic sequence.
Executive Summary
This compound offers a more convergent and potentially more efficient route to certain substituted pyridine targets compared to linear syntheses starting from simpler pyridines. While the initial cost per gram of this compound may be higher than that of basic starting materials like 2,5-dichloropyridine, the reduced number of synthetic steps, potentially higher overall yields, and simplified purification processes can lead to significant cost and time savings in the long run. The choice between these starting materials will ultimately depend on the specific target molecule, the scale of the synthesis, and the resources available.
Comparative Synthesis of a Key PDE4D Inhibitor Intermediate
To illustrate the cost-benefit trade-offs, we will analyze the synthesis of 5-(2-cyano-5-methylphenyl)-6-methoxynicotinic acid, a key intermediate in the synthesis of phosphodiesterase 4D (PDE4D) inhibitors.
Route A: Synthesis utilizing this compound
This approach involves a key Suzuki coupling reaction to introduce the substituted phenyl group.
Route B: Synthesis utilizing 2,5-dichloropyridine
This alternative route requires a more linear sequence to introduce the necessary functionalities onto the pyridine ring.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route A: this compound | Route B: 2,5-dichloropyridine |
| Starting Material Cost | Higher initial cost per gram | Lower initial cost per gram[1] |
| Number of Synthetic Steps | 2 | 4 |
| Key Reactions | Suzuki Coupling, Ester Hydrolysis | Suzuki Coupling, Oxidation, Esterification, Nucleophilic Aromatic Substitution |
| Overall Yield (estimated) | Potentially higher due to fewer steps | Potentially lower due to multi-step sequence |
| Purification Complexity | Generally simpler | More complex due to multiple intermediates |
| Time Efficiency | Higher | Lower |
| Waste Generation | Lower | Higher |
Experimental Protocols
Route A: Synthesis of 5-(2-cyano-5-methylphenyl)-6-methoxynicotinic acid from this compound
Step 1: Suzuki Coupling
To a solution of this compound (1.0 eq) and (2-cyano-5-methylphenyl)boronic acid (1.2 eq) in a 4:1 mixture of dioxane and water is added potassium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (0.02 eq) and a suitable phosphine ligand such as SPhos (0.04 eq) are then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield Methyl 5-(2-cyano-5-methylphenyl)-6-methoxynicotinate.
Step 2: Ester Hydrolysis
The purified ester from the previous step is dissolved in a mixture of methanol and water, and lithium hydroxide (1.5 eq) is added. The reaction is stirred at room temperature for 4 hours. The methanol is then removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 5-(2-cyano-5-methylphenyl)-6-methoxynicotinic acid.
Route B: Synthesis of 5-(2-cyano-5-methylphenyl)-6-methoxynicotinic acid from 2,5-dichloropyridine
Step 1: C5-Selective Suzuki Coupling
Under ligand-free conditions, 2,5-dichloropyridine (1.0 eq) is coupled with (2-cyano-5-methylphenyl)boronic acid (1.5 eq) in the presence of palladium(II) acetate (0.02 eq), tetrabutylammonium bromide (3.0 eq), and potassium carbonate (1.5 eq) in anhydrous DMF at 100 °C for 16 hours.[2] This reaction selectively yields 2-chloro-5-(2-cyano-5-methylphenyl)pyridine.
Step 2: Oxidation of the 6-position
The product from the previous step is subjected to oxidation to introduce a hydroxyl group at the 6-position. This can be achieved through various methods, such as conversion to an N-oxide followed by rearrangement, or through metallation and subsequent reaction with an oxygen source.
Step 3: Methylation
The resulting 6-hydroxypyridine derivative is then methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield 2-chloro-5-(2-cyano-5-methylphenyl)-6-methoxypyridine.
Step 4: Carboxylation and Ester Hydrolysis
The final step involves the introduction of the carboxylic acid group at the 3-position. This can be achieved through lithiation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction. Subsequent hydrolysis of the resulting ester would yield the final product.
Cost-Benefit Analysis
Cost:
-
This compound: The initial purchase price of this starting material is higher than that of 2,5-dichloropyridine.
-
2,5-dichloropyridine: This is a readily available and significantly cheaper starting material on a per-kilogram basis.[1]
-
Reagents and Catalysts: Route A utilizes a palladium catalyst and a specialized phosphine ligand, which can be costly. Route B also requires a palladium catalyst and involves multiple reagents for the additional synthetic steps.
Benefits of this compound:
-
Convergence and Efficiency: Route A is a more convergent synthesis, meaning that complex fragments are brought together late in the synthetic sequence. This generally leads to higher overall yields and is more efficient for producing the final target.
-
Reduced Step Count: The two-step synthesis from this compound is significantly shorter than the four-step sequence starting from 2,5-dichloropyridine. This translates to considerable savings in time, labor, and resources.
-
Simplified Purification: With fewer reaction steps and intermediates, the purification process in Route A is likely to be more straightforward, leading to a lower consumption of solvents and silica gel.
-
Predictability: The Suzuki coupling on a pre-functionalized pyridine ring like in this compound is often more predictable and higher yielding than the multi-step functionalization of a simpler pyridine.
Drawbacks of this compound:
-
Initial Cost: The primary drawback is the higher upfront cost of the starting material. This may be a significant factor for smaller-scale research or initial exploratory studies.
Mandatory Visualizations
Caption: Comparative synthetic workflows for a key PDE4D inhibitor intermediate.
References
Navigating the Synthesis of Methyl 5-chloro-6-methoxynicotinate: A Comparative Guide to Two Prominent Routes
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is a critical factor in the pace of discovery. Methyl 5-chloro-6-methoxynicotinate, a substituted pyridine derivative, serves as a valuable building block in the synthesis of various biologically active molecules. This guide provides a detailed comparative analysis of two synthetic routes for the preparation of this compound, offering insights into their respective yields, methodologies, and strategic advantages.
The two pathways explored herein commence from readily available starting materials: 5-chloro-6-hydroxynicotinic acid and 5,6-dichloronicotinic acid. Each route presents a distinct sequence of chemical transformations, primarily involving esterification and nucleophilic aromatic substitution. This comparison aims to equip scientists with the necessary data to make informed decisions when selecting a synthetic strategy tailored to their specific research and development needs.
Comparative Yield Analysis
The overall efficiency of a synthetic route is a paramount consideration. The following table summarizes the typical yields for each step in the two primary pathways to this compound, allowing for a direct comparison of their potential throughput.
| Route | Starting Material | Intermediate(s) | Final Product | Overall Yield (Calculated) |
| 1 | 5-chloro-6-hydroxynicotinic acid | Methyl 5-chloro-6-hydroxynicotinate | This compound | ~72% |
| 2 | 5,6-dichloronicotinic acid | Methyl 5,6-dichloronicotinate | This compound | ~69% |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful implementation of any synthetic method. Below are the protocols for the key transformations in each route.
Route 1: From 5-chloro-6-hydroxynicotinic acid
This two-step route involves an initial esterification of the carboxylic acid followed by methylation of the hydroxyl group.
Step 1: Esterification of 5-chloro-6-hydroxynicotinic acid
To a solution of 5-chloro-6-hydroxynicotinic acid (1.0 eq) in methanol (10 vol), a catalytic amount of concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford Methyl 5-chloro-6-hydroxynicotinate. A typical yield for this step is approximately 85%.
Step 2: Methylation of Methyl 5-chloro-6-hydroxynicotinate
In a round-bottom flask, Methyl 5-chloro-6-hydroxynicotinate (1.0 eq) is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). To this solution, potassium carbonate (1.5 eq) is added, followed by the dropwise addition of methyl iodide (1.2 eq) at room temperature. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound. This methylation step typically proceeds with a yield of around 85%.[1]
Route 2: From 5,6-dichloronicotinic acid
This alternative two-step synthesis begins with the esterification of 5,6-dichloronicotinic acid, followed by a selective nucleophilic substitution of the 6-chloro substituent.
Step 1: Esterification of 5,6-dichloronicotinic acid
5,6-dichloronicotinic acid (1.0 eq) is suspended in methanol (10 vol). Concentrated sulfuric acid (0.2 eq) is carefully added, and the mixture is heated to reflux for 5-7 hours until the starting material is consumed as indicated by TLC. The reaction mixture is then cooled to room temperature and the methanol is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Methyl 5,6-dichloronicotinate. This esterification generally provides a high yield, typically around 95%.
Step 2: Selective Methoxylation of Methyl 5,6-dichloronicotinate
To a solution of Methyl 5,6-dichloronicotinate (1.0 eq) in anhydrous methanol (15 vol), a solution of sodium methoxide (1.1 eq) in methanol is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound. The selective methoxylation at the more reactive 6-position typically proceeds with a yield of approximately 73%.
Visualization of Synthetic Pathways
To provide a clear visual representation of the described synthetic strategies, the following diagrams illustrate the logical flow of each route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
References
A Comparative Guide to Methyl 5-chloro-6-methoxynicotinate and Its Alternatives for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical step in the synthesis of novel compounds. Methyl 5-chloro-6-methoxynicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. This guide provides a comparative analysis of this compound and its structural alternatives, focusing on their physicochemical properties, synthesis, and potential as enzyme inhibitors. While direct comparative studies are limited, this guide consolidates available data to aid in the selection of the most suitable building block for your research needs.
Physicochemical Properties: A Comparative Overview
A summary of key physicochemical properties for this compound and its alternatives is presented below. These parameters are crucial for understanding the solubility, reactivity, and potential biological activity of these compounds.
| Property | This compound | Methyl 6-chloro-5-nitronicotinate | Methyl 6-chloro-5-hydroxynicotinate | Methyl 6-chloro-5-methylnicotinate |
| IUPAC Name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | Methyl 6-chloro-5-nitropyridine-3-carboxylate | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | Methyl 6-chloro-5-methylpyridine-3-carboxylate |
| CAS Number | 220656-93-9 | 59237-53-5 | 915107-30-1 | 65169-42-8 |
| Molecular Formula | C₈H₈ClNO₃ | C₇H₅ClN₂O₄ | C₇H₆ClNO₃ | C₈H₈ClNO₂ |
| Molecular Weight | 201.61 g/mol | 216.58 g/mol | 187.58 g/mol | 185.61 g/mol |
| Appearance | Not specified | Not specified | White solid | Solid |
| Purity | >95% (typical) | >99% (typical) | Not specified | 95% |
Synthesis and Experimental Protocols
The synthesis of these nicotinic acid derivatives typically involves esterification of the corresponding carboxylic acid and may include additional steps for the introduction of substituents on the pyridine ring. Below are representative synthesis protocols.
General Synthesis of Methyl Nicotinate Derivatives via Acid-Catalyzed Esterification
This protocol describes a general method for the synthesis of methyl nicotinate derivatives from the corresponding nicotinic acids.
Materials:
-
Substituted nicotinic acid (1 equivalent)
-
Methanol (excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a stirred solution of the substituted nicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC).
-
After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
Synthesis of Methyl 6-chloro-5-nitronicotinate
A specific method for the synthesis of Methyl 6-chloro-5-nitronicotinate has been reported with a high yield.
Reported Yield: 90%
Procedure:
-
Add DMF (0.15 eq.) to a solution of 5-nitro-6-hydroxynicotinic acid (1 eq.) in SOCl₂ (4.7 eq.).
-
Heat the reaction mixture to reflux for 8 hours.
-
Concentrate the mixture under vacuum.
-
Dissolve the residue in CH₂Cl₂ and cool to -40°C.
-
Slowly add methanol (1.4 eq.) while maintaining the temperature below -30°C.
-
Add an aqueous NaHCO₃ solution (1 eq.) and allow the mixture to warm to room temperature.
-
Separate the organic phase and concentrate under vacuum.
-
Purify the crude product by crystallization from ethanol.[1]
Synthesis of Methyl 6-chloro-5-hydroxynicotinate
A synthesis method for Methyl 6-chloro-5-hydroxynicotinate has been described in the patent literature.
Procedure:
-
Add N-Chlorosuccinimide to a solution of methyl 5-hydroxynicotinate in N,N-dimethylformamide.
-
Stir the mixture at 80°C for 18 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the product by chromatography on silica gel.
Application in Drug Discovery: Enzyme Inhibition
Substituted nicotinic acid derivatives are of interest as potential enzyme inhibitors. For instance, they are being investigated as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of neurological disorders. Inhibition of DAAO can lead to an increase in the levels of D-serine, a co-agonist of the NMDA receptor, which may have therapeutic benefits.
Experimental Protocol: D-Amino Acid Oxidase (DAAO) Activity Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against DAAO.
Materials:
-
DAAO enzyme
-
D-amino acid substrate (e.g., D-serine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.
-
In a 96-well plate, add the DAAO enzyme to each well containing the test compound dilutions or buffer (for control wells).
-
Initiate the reaction by adding the D-amino acid substrate.
-
Simultaneously, add the detection mixture containing HRP and Amplex® Red.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) at regular time intervals.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Experimental Workflows and Biological Pathways
To better illustrate the processes involved in the synthesis and application of these compounds, the following diagrams are provided.
Caption: A general experimental workflow for the synthesis and purification of methyl nicotinate derivatives.
References
Comparative Guide to the Synthesis and Potential Applications of Methyl 5-chloro-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and potential biological activities of Methyl 5-chloro-6-methoxynicotinate. Due to the limited specific peer-reviewed literature on this exact compound, this document outlines a plausible synthetic route based on established methodologies for analogous structures. Furthermore, it compares its potential performance with well-documented, structurally related compounds, providing supporting experimental data from published research.
Introduction to this compound
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a chlorinated and methoxylated pyridine ring with a methyl ester, presents a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing and donating groups on the pyridine ring are expected to influence its chemical reactivity and biological activity. This guide explores its probable synthesis and compares its potential with that of other substituted nicotinates.
Proposed Synthesis of this compound
A likely synthetic pathway for this compound can be extrapolated from standard procedures for the functionalization of pyridine rings. A plausible multi-step synthesis starting from commercially available 2,5-dichloro-6-methoxypyridine is outlined below.
Experimental Protocol: Proposed Synthesis
Step 1: Lithiation and Carboxylation
-
Dissolve 2,5-dichloro-6-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour.
-
Bubble dry carbon dioxide gas through the reaction mixture for 2 hours, or add an excess of crushed dry ice.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-6-methoxynicotinic acid.
Step 2: Fischer Esterification
-
Suspend the crude 5-chloro-6-methoxynicotinic acid in methanol (20 volumes).
-
Add concentrated sulfuric acid (0.2 eq) catalytically.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Comparison with Alternative Substituted Nicotinates
To evaluate the potential of this compound, we compare it with two classes of related compounds for which peer-reviewed data is available: anti-inflammatory nicotinic acid derivatives and anticancer chloropyridine derivatives .
Anti-inflammatory Nicotinic Acid Derivatives
A study by Khalil et al. describes the synthesis and evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents. These compounds were assessed for their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
| Compound | Structure | % Nitrite Inhibition (at 10 µM) | IC50 (µM) | Reference |
| Ibuprofen (Standard) | (Structure not shown) | 85.2 ± 1.5 | 12.5 | [1] |
| Compound 4h | 2-((4-chlorophenyl)amino)nicotinic acid | 88.1 ± 0.9 | 9.8 | [1] |
| Compound 5b | 2-((3,4-dichlorophenyl)amino)nicotinic acid | 86.9 ± 1.2 | 10.2 | [1] |
-
RAW 264.7 macrophage cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
The cells were then treated with the test compounds at various concentrations for 1 hour.
-
Following treatment, the cells were stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.
-
The concentration of nitrite in the culture medium was measured as an indicator of NO production using the Griess reagent.
-
The absorbance at 540 nm was measured, and the percentage of nitrite inhibition was calculated relative to LPS-stimulated, untreated cells.
Anticancer Chloropyridine Derivatives
Liu et al. synthesized a series of 2-chloro-pyridine derivatives and evaluated their cytotoxic activity against various cancer cell lines.[2] These compounds were also tested for their ability to inhibit telomerase, a key enzyme in cancer cell proliferation.
| Compound | Structure | Cytotoxicity IC50 (µg/mL) vs. SGC-7901 cells | Telomerase Inhibition IC50 (µM) |
| 6e | 2-chloro-N'-(2-hydroxybenzylidene)nicotinohydrazide | 22.28 ± 6.26 | 0.8 ± 0.07 |
| 6f | 2-chloro-N'-(4-hydroxy-3-methoxybenzylidene)nicotinohydrazide | 18.45 ± 2.79 | > 10 |
-
A modified Telomeric Repeat Amplification Protocol (TRAP) assay was used to measure telomerase activity.
-
Cell extracts containing telomerase were incubated with the test compounds at various concentrations.
-
A substrate primer was added, and the telomerase was allowed to add telomeric repeats.
-
The products were then amplified by PCR.
-
The amplified products were separated by polyacrylamide gel electrophoresis and visualized by staining.
-
The intensity of the bands was quantified to determine the level of telomerase inhibition.
Conclusion
References
Safety Operating Guide
Proper Disposal of Methyl 5-chloro-6-methoxynicotinate: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to strict disposal protocols for compounds like Methyl 5-chloro-6-methoxynicotinate is a critical aspect of their work. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this halogenated organic compound.
This compound is categorized as a hazardous substance. It is imperative to handle this compound using appropriate personal protective equipment (PPE) within a well-ventilated area, such as a chemical fume hood.
Immediate Safety and Hazard Information
| Hazard Statement | Classification |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
| Environmental Hazard | Should not be released into the environment. |
Personal Protective Equipment (PPE) required for handling includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a laboratory coat that provides full skin coverage.
-
Respiratory Protection: To be used in case of inadequate ventilation, with the specific type to be determined by the institutional Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations, as well as institutional policies. The following protocol provides a general framework for its disposal.
Waste Identification and Segregation
This compound is a halogenated organic compound . As such, it must be disposed of as hazardous waste and segregated from other waste streams.
-
Do not mix with non-halogenated organic solvents.[1]
-
Do not dispose of down the drain or in regular trash.[2]
-
Keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Containerization
Proper containment is crucial to prevent leaks and exposure.
-
Use a designated, leak-proof waste container made of a compatible material (e.g., glass or high-density polyethylene).[1]
-
The container must have a tightly sealing cap.[1]
-
Ensure the container is clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
Associated hazard symbols (e.g., "Toxic," "Irritant").[1]
-
Storage
Waste containers must be stored safely pending collection.
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
The storage area should have secondary containment to capture any potential leaks.
Disposal Request and Collection
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company.
The recommended final disposal method for chlorinated organic residues is high-temperature incineration .[4][5] This process effectively breaks down the compound into less harmful gaseous byproducts, which are then scrubbed to prevent atmospheric pollution.[5]
Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Any materials contaminated with this compound, such as absorbent pads from spills, gloves, or weighing papers, should be placed in a sealed and labeled bag or container and disposed of as hazardous waste.
-
Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed.
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect the first rinsate as hazardous waste and add it to your halogenated organic waste container.
-
Subsequent rinsates may be permissible for drain disposal, but always check with your local EHS for specific guidance.
-
After triple-rinsing and air-drying, deface or remove the original label. The container can then typically be disposed of in the regular laboratory glass or solid waste stream.
-
Experimental Workflow and Decision-Making Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the procedural workflows for the disposal of this compound and related contaminated materials.
Caption: Disposal Workflow for this compound
Caption: Spill Management and Decontamination Protocol
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Operational Guide for Handling Methyl 5-chloro-6-methoxynicotinate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of Methyl 5-chloro-6-methoxynicotinate (CAS No. 220656-93-9). Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified with the GHS07 symbol, indicating that it can cause skin and eye irritation.[1][2] Hazard statements associated with similar compounds include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3][4][5] | Protects against splashes and airborne particles that can cause serious eye damage.[5] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[4][5] | Prevents skin contact which can lead to irritation.[5][6] |
| Body Protection | Chemical-resistant lab coat or apron.[5] | Protects clothing and underlying skin from spills and splashes. |
| Respiratory Protection | N95 mask or a respirator with organic vapor cartridges.[3][4] | Recommended when handling powders outside of a fume hood or when vapors may be present. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure risk and maintain chemical integrity.
Operational Plan:
-
Preparation:
-
Ensure work is conducted in a well-ventilated area, preferably a certified chemical fume hood.[7]
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Inspect all PPE for integrity before use.
-
-
Handling:
-
Storage:
Disposal Plan
Chemical waste must be managed responsibly to prevent environmental contamination.
-
Waste Segregation:
-
Disposal Procedure:
-
Dispose of the chemical waste through an authorized hazardous waste disposal company.[8]
-
Do not dispose of this material down the drain or in general waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
Below is a workflow diagram for handling a chemical spill.
Caption: Workflow for responding to a chemical spill.
References
- 1. This compound [synhet.com]
- 2. Methyl 6-chloro-5-methylnicotinate | 65169-42-8 [sigmaaldrich.cn]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. ptb.de [ptb.de]
- 9. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
